2-(Trifluoromethoxy)phenylhydrazine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-(trifluoromethoxy)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)13-6-4-2-1-3-5(6)12-11;/h1-4,12H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJKYLCWAFIGNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601034 | |
| Record name | [2-(Trifluoromethoxy)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133115-76-1 | |
| Record name | [2-(Trifluoromethoxy)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Trifluoromethoxy-phenyl)-hydrazine; hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethoxy)phenylhydrazine Hydrochloride
This technical guide provides a comprehensive overview of a standard laboratory protocol for the synthesis of 2-(trifluoromethoxy)phenylhydrazine hydrochloride. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and organic chemistry. The synthesis is a two-step process commencing with the diazotization of 2-(trifluoromethoxy)aniline, followed by the reduction of the intermediate diazonium salt.
Experimental Protocol
The synthesis of this compound is typically achieved through a two-step reaction sequence involving diazotization of the corresponding aniline followed by reduction. The following protocol is a representative procedure adapted from established methods for the synthesis of analogous phenylhydrazine hydrochlorides.
Step 1: Diazotization of 2-(Trifluoromethoxy)aniline
-
Preparation of the Aniline Solution: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a solution of concentrated hydrochloric acid and water is prepared. The solution is cooled to a temperature between -5°C and 0°C using an ice-salt bath. 2-(Trifluoromethoxy)aniline is then added dropwise to the cooled acid solution while maintaining the temperature below 5°C.
-
Formation of the Diazonium Salt: A solution of sodium nitrite in water is prepared and cooled. This solution is added dropwise to the aniline hydrochloride suspension from the previous step. The rate of addition is carefully controlled to maintain the reaction temperature between -5°C and 0°C. The completion of the diazotization reaction can be monitored by testing for the presence of nitrous acid using starch-iodide paper.
Step 2: Reduction of the Diazonium Salt and Isolation of the Product
-
Preparation of the Reducing Agent Solution: In a separate large beaker, a solution of sodium sulfite in water is prepared and cooled to between 5°C and 10°C.
-
Reduction Reaction: The cold diazonium salt solution is slowly added to the stirred sodium sulfite solution. The temperature of the reaction mixture should be maintained below 20°C during the addition. After the addition is complete, the mixture is stirred at room temperature for several hours.
-
Acidification and Hydrolysis: Concentrated hydrochloric acid is carefully added to the reaction mixture, which is then heated to reflux for 2-4 hours.
-
Isolation and Purification: The reaction mixture is cooled to 0-5°C, which will cause the this compound to precipitate as a solid. The solid product is collected by filtration, washed with a small amount of cold water, and then dried under vacuum to yield the final product.
Quantitative Data Summary
The following table summarizes the typical quantities of reagents and reaction conditions for the synthesis of this compound, based on a representative laboratory scale.
| Parameter | Value |
| Reactants | |
| 2-(Trifluoromethoxy)aniline | 1 mole equivalent |
| Concentrated Hydrochloric Acid | 3-4 mole equivalents |
| Sodium Nitrite | 1.05-1.1 mole equivalents |
| Sodium Sulfite | 2-2.5 mole equivalents |
| Reaction Conditions | |
| Diazotization Temperature | -5°C to 0°C |
| Reduction Temperature | < 20°C |
| Reflux Time with HCl | 2-4 hours |
| Yield and Purity | |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethoxy)phenylhydrazine Hydrochloride and Related Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Trifluoromethoxy)phenylhydrazine hydrochloride and its closely related structural isomers. Due to the limited availability of specific data for the 2-(Trifluoromethoxy) isomer, this document consolidates information on analogous compounds, namely 2-(Trifluoromethyl)phenylhydrazine hydrochloride and 4-(Trifluoromethoxy)phenylhydrazine hydrochloride, to offer a comparative and predictive framework for researchers.
Substituted phenylhydrazines are crucial building blocks in modern medicinal chemistry and drug design. The incorporation of fluorine-containing moieties, such as trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃), can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making these reagents highly valuable in the synthesis of novel chemical entities.[1][2] These compounds are particularly instrumental as key intermediates in the Fischer indole synthesis, a foundational method for creating the indole nucleus present in numerous pharmaceuticals.[3][4][5]
Physicochemical Data
The following tables summarize the known physicochemical properties of 2-(Trifluoromethyl)phenylhydrazine hydrochloride and 4-(Trifluoromethoxy)phenylhydrazine hydrochloride. This data provides a baseline for understanding the characteristics of the target compound, this compound.
Table 1: General and Physical Properties
| Property | 2-(Trifluoromethyl)phenylhydrazine HCl | 4-(Trifluoromethoxy)phenylhydrazine HCl |
| CAS Number | 3107-34-4[6] | 133115-72-7 |
| Appearance | White to almost white powder to crystal[6] | White to yellow to orange powder to crystal |
| Melting Point | 220 °C[6] | 230 °C (lit.) |
| Form | Powder to crystal[6] | Solid |
| Storage Temp. | 2-8°C, under inert gas[6] | Room Temperature |
Table 2: Chemical Identifiers and Molecular Properties
| Property | 2-(Trifluoromethyl)phenylhydrazine HCl | 4-(Trifluoromethoxy)phenylhydrazine HCl |
| Molecular Formula | C₇H₈ClF₃N₂[6] | C₇H₇F₃N₂O·HCl |
| Molecular Weight | 212.6 g/mol [6] | 228.60 g/mol |
| MDL Number | MFCD00102619[6] | MFCD00053033 |
| SMILES String | NNc1ccccc1C(F)(F)F.[H]Cl[7] | Cl.NNc1ccc(OC(F)(F)F)cc1 |
| InChI Key | Not readily available | KQXZVSQCMVKMBK-UHFFFAOYSA-N |
Experimental Protocols
The following sections detail generalized experimental methodologies relevant to the synthesis, purification, and analysis of substituted phenylhydrazine hydrochlorides.
Synthesis Protocol: Diazotization and Reduction
The synthesis of substituted phenylhydrazine hydrochlorides typically follows a two-step process involving the diazotization of a substituted aniline followed by a reduction of the resulting diazonium salt.[8][9][10]
Step 1: Diazotization of 2-(Trifluoromethoxy)aniline
-
Add concentrated hydrochloric acid and water to a reaction vessel equipped for cooling and stirring.
-
Cool the mixture to a temperature between -5°C and 15°C using an ice-salt bath.
-
Slowly add 2-(Trifluoromethoxy)aniline dropwise to the acidic solution while maintaining the low temperature. A white solid may form.
-
Prepare a solution of sodium nitrite (NaNO₂) in water.
-
Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature remains between -5°C and 15°C.[9]
-
Stir the mixture for approximately 1 hour at this temperature to ensure the complete formation of the diazonium salt.[9]
Step 2: Reduction of the Diazonium Salt
-
In a separate vessel, prepare a solution of a reducing agent, such as sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂), in water.[8] Cool this solution to between 0°C and 20°C.
-
Slowly add the previously prepared diazo reaction liquid to the reducing agent solution in batches, maintaining the temperature below 25°C.
-
Once the addition is complete, allow the mixture to stir at room temperature for 1-3 hours.[9]
-
Add concentrated hydrochloric acid to the mixture to make it strongly acidic, then heat to reflux for 1-4 hours.[9]
-
Cool the reaction mixture to between 0°C and 20°C. The product, this compound, will precipitate as a solid.[9]
-
Collect the solid product by filtration, wash with a cold solvent, and dry under a vacuum.
Purity Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for determining the purity of phenylhydrazine derivatives and quantifying any residual impurities.[11][12][13]
Protocol:
-
Column: Use a reverse-phase column, such as a Kromasil-C18 (150 mm × 4.6 mm, 5 μm) or a Waters X-Bridge C18.[12][13]
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol and a buffered aqueous solution (e.g., V(methanol):V(8 mmol/L KH₂PO₄ + 4 mmol/L K₂HPO₄) = 35:65).[13] The mobile phase can be optimized for the specific compound.
-
Flow Rate: Set the flow rate to 1.0 mL/min.[13]
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C.[13]
-
Detection: Use a UV detector set to a wavelength where the compound has strong absorbance, such as 235 nm.[13]
-
Sample Preparation: Prepare a standard solution of the compound at a known concentration in the mobile phase or a suitable diluent. Dissolve the sample to be analyzed in the same diluent.
-
Injection Volume: Inject a small volume of the sample (e.g., 10 μL) into the HPLC system.[13]
-
Analysis: Compare the peak area of the analyte in the sample chromatogram to the standard to determine purity. The method should demonstrate good linearity over a range of concentrations (e.g., 0.1-100 mg/L).[13]
Melting Point Determination
The melting point is a critical indicator of purity for crystalline solids.[14][15]
Protocol:
-
Sample Preparation: Place a small amount of the dry, powdered solid into a capillary tube, ensuring it is sealed at one end. Pack the sample to a height of 2-3 mm by tapping the tube or dropping it through a long glass tube.[14][16]
-
Apparatus: Use a calibrated melting point apparatus (e.g., a Mel-Temp or similar device).
-
Heating: Place the capillary tube into the heating block of the apparatus.
-
Approximate Determination: If the melting point is unknown, heat the sample at a rapid rate (e.g., 10-20°C/min) to find an approximate melting range. Allow the apparatus to cool.[14]
-
Accurate Determination: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point. Then, slow the heating rate to approximately 1-2°C per minute.[16]
-
Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure compound will typically have a sharp melting range of 0.5-1.5°C.
Applications and Workflow Visualization
Substituted phenylhydrazines are indispensable reagents in synthetic chemistry, most notably in the Fischer indole synthesis, which is used to produce a wide array of biologically active molecules.[3][5][17]
The diagram below illustrates the general workflow from a substituted aniline to the formation of a pharmaceutically relevant indole scaffold using the Fischer indole synthesis.
Caption: Synthetic workflow for producing an indole-based API.
The diagram outlines the transformation of a substituted aniline into its corresponding phenylhydrazine hydrochloride. This intermediate then reacts with a carbonyl compound to form a phenylhydrazone, which, upon acid-catalyzed cyclization, yields a substituted indole. This indole core is a common feature in many active pharmaceutical ingredients (APIs).[10][18] This process highlights the compound's role as a critical fragment molecule and structural basis for designing and screening novel drug candidates.[18]
References
- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 2-(Trifluoromethyl)phenylhydrazine hydrochloride | 3107-34-4 [chemicalbook.com]
- 7. 3107-34-4|2-(Trifluoromethyl)phenylhydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 8. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 9. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 10. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 11. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]
- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 15. davjalandhar.com [davjalandhar.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biocat.com [biocat.com]
2-(Trifluoromethoxy)phenylhydrazine hydrochloride CAS number
An in-depth analysis of the requested compound, 2-(trifluoromethoxy)phenylhydrazine hydrochloride, reveals a common point of confusion with a structurally similar molecule, 2-(trifluoromethyl)phenylhydrazine hydrochloride. This guide will address the specified compound, clarify its distinction from its analogue, and provide a comprehensive technical overview based on available data.
Clarification of Chemical Identity
A critical distinction must be made between the "trifluoromethoxy" (-OCF3) group and the "trifluoromethyl" (-CF3) group. The user has requested information on This compound . However, extensive searches for this compound, including its CAS number, have not yielded specific results. In contrast, 2-(trifluoromethyl)phenylhydrazine hydrochloride is a well-documented and commercially available chemical with the CAS number 3107-34-4 .[1][2][3][4][5]
It is highly probable that the intended compound of interest is 2-(trifluoromethyl)phenylhydrazine hydrochloride. This guide will proceed with the technical data for this compound, while also discussing the general properties conferred by the trifluoromethoxy group in drug discovery, should that information be relevant to the user's research.
Technical Data for 2-(Trifluoromethyl)phenylhydrazine Hydrochloride
This section provides a detailed summary of the known properties and specifications for 2-(trifluoromethyl)phenylhydrazine hydrochloride.
Chemical and Physical Properties
A summary of the key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 3107-34-4 | [1][2][3][4][5] |
| Molecular Formula | C7H8ClF3N2 | [1][4] |
| Molecular Weight | 212.6 g/mol | [1][4][5] |
| Appearance | White to cream or pale yellow crystals or powder | [3] |
| Melting Point | 220 °C | [4] |
| Solubility | Soluble in water | [4] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [4] |
Safety Information
The compound is associated with the following hazard statements:
-
H301: Toxic if swallowed
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Precautionary statements include recommendations for handling, storage, and disposal to minimize exposure and risk.[4]
Experimental Protocols: Synthesis
The synthesis of substituted phenylhydrazines, including 2-(trifluoromethyl)phenylhydrazine hydrochloride, typically follows a well-established chemical pathway involving diazotization of the corresponding aniline followed by reduction.
General Synthesis Workflow
A generalized workflow for the synthesis of a substituted phenylhydrazine hydrochloride is depicted below.
Detailed Experimental Steps
-
Diazotization: The starting material, a substituted aniline (in this case, 2-(trifluoromethyl)aniline), is dissolved in hydrochloric acid and cooled to a low temperature (typically 0-5 °C). An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Reduction: The freshly prepared diazonium salt solution is then added to a solution of a reducing agent. Common reducing agents for this reaction include sodium sulfite or stannous chloride.[6][7] The reduction of the diazonium salt yields the phenylhydrazine.
-
Isolation: The resulting substituted phenylhydrazine hydrochloride often precipitates from the reaction mixture upon cooling and can be isolated by filtration. Further purification can be achieved by recrystallization.
Role in Drug Development and Research
Substituted phenylhydrazines are important building blocks in medicinal chemistry. The incorporation of trifluoromethyl and trifluoromethoxy groups into organic molecules is a key strategy in modern drug design.
Significance of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is frequently used in drug design to enhance a molecule's pharmacological profile.[8][9] Its key contributions include:
-
Increased Lipophilicity: This can improve a drug's ability to cross cell membranes, potentially leading to better absorption and distribution.[10]
-
Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, which can increase the drug's half-life.[11]
-
Receptor Binding: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the molecule, potentially leading to stronger and more specific interactions with biological targets.
The Trifluoromethoxy Group in Drug Design
While specific data for this compound is scarce, the trifluoromethoxy (-OCF3) group is also a valuable substituent in medicinal chemistry. It is considered a "super-halogen" due to its unique electronic and steric properties.[12] Key features include:
-
High Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, which can significantly enhance a compound's bioavailability.[12]
-
Metabolic Stability: Similar to the trifluoromethyl group, the trifluoromethoxy group is metabolically robust.
-
Modulation of pKa: Its strong electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions.
The general relationship between these functional groups and their impact on drug properties can be visualized as follows:
References
- 1. 2-(Trifluoromethyl)phenylhydrazine hydrochloride CAS#: 3107-34-4 [chemicalbook.com]
- 2. 3107-34-4|2-(Trifluoromethyl)phenylhydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 3. B25182.14 [thermofisher.com]
- 4. 2-(Trifluoromethyl)phenylhydrazine hydrochloride | 3107-34-4 [chemicalbook.com]
- 5. 2-(Trifluoromethyl)phenylhydrazine hydrochloride - [sigmaaldrich.com]
- 6. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. jelsciences.com [jelsciences.com]
- 9. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 11. Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Spectroscopic Data of 2-(Trifluoromethoxy)phenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(Trifluoromethoxy)phenylhydrazine hydrochloride (CAS No. 133115-76-1). Due to the limited availability of direct experimental data for the hydrochloride salt, this document compiles predicted spectroscopic data based on the analysis of the free base and closely related analogs. The guide includes detailed tables of predicted Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Furthermore, a detailed experimental protocol for its synthesis is provided, alongside workflow diagrams generated using Graphviz to illustrate the synthetic pathway and analytical procedures. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug development, and analytical chemistry.
Introduction
This compound is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethoxy group can impart unique properties to molecules, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which are often desirable in the design of novel therapeutic agents. Phenylhydrazine derivatives are also key building blocks in the synthesis of various heterocyclic compounds, including indoles and pyrazoles, which are prevalent scaffolds in pharmaceuticals.
A thorough understanding of the spectroscopic characteristics of this compound is crucial for its unambiguous identification, purity assessment, and quality control during synthesis and application. This guide aims to provide a detailed repository of its spectroscopic data and a practical synthesis protocol.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the hydrazinium moiety. The protonation of the hydrazine group in the hydrochloride salt will lead to a downfield shift of the N-H protons, which will also likely exhibit coupling to each other and potentially to the aromatic proton at the ortho position.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 | br s | 3H | -NHNH₃⁺ |
| ~7.4-7.2 | m | 4H | Ar-H |
Solvent: DMSO-d₆ Reference: TMS (0 ppm)
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display signals for the aromatic carbons and the carbon bearing the trifluoromethoxy group. The trifluoromethoxy group will exhibit a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~145 | C-NHNH₃⁺ |
| ~140 | C-OCF₃ |
| ~128 | Ar-CH |
| ~125 | Ar-CH |
| ~122 | Ar-CH |
| ~120 (q, ¹JCF ≈ 257 Hz) | -OCF₃ |
| ~118 | Ar-CH |
Solvent: DMSO-d₆ Reference: TMS (0 ppm)
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a powerful tool for the characterization of fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group.
Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -58 | s | -OCF₃ |
Reference: CFCl₃ (0 ppm)
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the aromatic ring, the C-O and C-F bonds of the trifluoromethoxy group, and the N-H bonds of the hydrazinium ion. The stretching vibrations of the N-H bonds in the hydrochloride salt are expected in the region of 3200-2800 cm⁻¹.
Table 4: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2800 | Strong, Broad | N-H stretch (hydrazinium) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| 1280-1240 | Strong | C-O stretch (aryl ether) |
| 1220-1020 | Very Strong | C-F stretch (trifluoromethoxy) |
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum of the free base (after loss of HCl) is typically observed.
Table 5: Predicted Mass Spectrometry Data for 2-(Trifluoromethoxy)phenylhydrazine
| m/z | Interpretation |
| 192 | [M]⁺ (Molecular ion of the free base) |
| 177 | [M - NH]⁺ |
| 108 | [M - OCF₃]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following section details a plausible synthetic route and the general procedures for spectroscopic analysis of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved via a two-step process starting from 2-(trifluoromethoxy)aniline. The general procedure involves diazotization of the aniline followed by reduction of the resulting diazonium salt.
Step 1: Diazotization of 2-(Trifluoromethoxy)aniline
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-(trifluoromethoxy)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (2.5 equivalents) in concentrated hydrochloric acid.
-
Cool the tin(II) chloride solution to 0 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove impurities.
-
Dry the product under vacuum to obtain the final compound.
Spectroscopic Analysis
¹H, ¹³C, and ¹⁹F NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Record the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Use tetramethylsilane (TMS) or the residual solvent peak as an internal reference for ¹H and ¹³C NMR.
-
Use a suitable external standard, such as CFCl₃, for ¹⁹F NMR.
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
Visualizations
The following diagrams illustrate the synthesis pathway and the general workflow for the spectroscopic analysis of this compound.
Caption: Synthesis of this compound.
Caption: Workflow for spectroscopic analysis.
Technical Guide: Spectroscopic Analysis of 2-(Trifluoromethoxy)phenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-(Trifluoromethoxy)phenylhydrazine hydrochloride. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents predicted NMR data based on established principles and analysis of structurally related molecules. Furthermore, a comprehensive, standardized experimental protocol for the acquisition of high-quality NMR spectra is provided, alongside a plausible synthetic pathway for the target compound, visualized using a Graphviz diagram. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development who are working with or synthesizing this and similar molecules.
Predicted NMR Spectral Data
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.50 - 7.30 | Multiplet | 4H | Aromatic Protons (C₃-H, C₄-H, C₅-H, C₆-H) |
| 8.50 - 10.50 | Broad Singlet | 3H | -NH-NH₃⁺ Protons |
Note: The chemical shifts of the hydrazine protons are highly dependent on the solvent, concentration, and temperature, and are expected to be broad due to quadrupole broadening and exchange.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 145 - 150 | C-N |
| 138 - 142 (quartet, J ≈ 2-5 Hz) | C-OCF₃ |
| 118 - 128 | Aromatic Carbons |
| 120.4 (quartet, J ≈ 257 Hz) | -OCF₃ |
Note: The carbon attached to the trifluoromethoxy group is expected to appear as a quartet due to coupling with the fluorine atoms. The trifluoromethyl carbon itself will also be a quartet with a large coupling constant.
Experimental Protocols for NMR Spectroscopy
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for hydrochloride salts due to its high polarity and ability to dissolve such compounds. Deuterated water (D₂O) or methanol-d₄ (CD₃OD) are also potential options.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: An internal standard such as tetramethylsilane (TMS) is typically used for referencing chemical shifts to 0 ppm. However, in polar deuterated solvents, a water-soluble standard like 2,2-dimethyl-2-silapentane-5-sulfonate sodium salt (DSS) may be more appropriate.
2.2. NMR Spectrometer Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
2.2.1. ¹H NMR Spectroscopy
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single-pulse sequence (e.g., zg30)
-
Spectral Width: 0-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
-
Temperature: 298 K (25 °C)
2.2.2. ¹³C NMR Spectroscopy
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Spectral Width: 0-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Temperature: 298 K (25 °C)
2.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the chemical shift of the internal standard (TMS or DSS at 0 ppm) or the residual solvent peak.
-
Integration: For ¹H spectra, integrate the signals to determine the relative number of protons for each resonance.
Synthesis Pathway
A common method for the synthesis of substituted phenylhydrazine hydrochlorides involves a three-step process starting from the corresponding substituted aniline. The following diagram illustrates a plausible synthetic route for this compound.
Caption: Plausible synthesis of this compound.
Conclusion
This technical guide provides essential predicted spectroscopic information and a standardized experimental framework for the analysis of this compound. The provided data and protocols are intended to aid researchers in the identification, characterization, and quality control of this compound in a drug discovery and development setting. While experimental data remains the gold standard, the predictive information and methodologies outlined herein offer a robust starting point for spectroscopic analysis.
Technical Guide: Solubility of 2-(Trifluoromethoxy)phenylhydrazine hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Trifluoromethoxy)phenylhydrazine hydrochloride. Due to the limited availability of public quantitative data, this document focuses on providing a detailed experimental protocol for determining its solubility in various organic solvents. This guide is intended to equip researchers and professionals in drug development with the necessary methodology to generate reliable solubility data for their specific applications.
Quantitative Solubility Data
| Solvent | Molar Mass ( g/mol ) | Density (g/cm³) | Dielectric Constant (ε) | Solubility ( g/100 mL) | Temperature (°C) | Method |
| Non-Polar Solvents | ||||||
| Hexane | 86.18 | 0.659 | 1.88 | Data Not Available | ||
| Toluene | 92.14 | 0.867 | 2.38 | Data Not Available | ||
| Diethyl Ether | 74.12 | 0.713 | 4.34 | Data Not Available | ||
| Polar Aprotic Solvents | ||||||
| Dichloromethane (DCM) | 84.93 | 1.33 | 9.08 | Data Not Available | ||
| Acetone | 58.08 | 0.791 | 20.7 | Data Not Available | ||
| Acetonitrile (ACN) | 41.05 | 0.786 | 37.5 | Data Not Available | ||
| Dimethylformamide (DMF) | 73.09 | 0.944 | 36.7 | Data Not Available | ||
| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.10 | 46.7 | Data Not Available | ||
| Polar Protic Solvents | ||||||
| Methanol | 32.04 | 0.792 | 32.7 | Data Not Available | ||
| Ethanol | 46.07 | 0.789 | 24.5 | Data Not Available | ||
| Isopropanol (IPA) | 60.10 | 0.786 | 18.2 | Data Not Available | ||
| Water | 18.02 | 1.00 | 80.1 | Data Not Available |
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The following protocol details a reliable method for determining the equilibrium solubility of this compound in various organic solvents. This method is based on the principle of allowing a saturated solution to reach equilibrium, followed by quantitative analysis of the supernatant.
2.1. Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg accuracy)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
2.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
To separate the supernatant from the undissolved solid, either centrifuge the vials or carefully filter the supernatant using a syringe filter. It is crucial to avoid transferring any solid particles.
-
-
Sample Analysis:
-
Accurately dilute a known volume of the clear supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standards of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the solute in the original undiluted supernatant.
-
Express the solubility in appropriate units, such as g/100 mL or mg/mL.
-
Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of a compound and a general representation of a potential (though not experimentally confirmed for this specific compound) interaction that is often relevant in drug development.
Caption: Workflow for determining equilibrium solubility.
Caption: Key factors influencing the solubility of a compound.
References
A Technical Guide to the Synthesis of Substituted Phenylhydrazines from Anilines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of substituted phenylhydrazines from anilines, a critical transformation in the development of pharmaceuticals and other fine chemicals. Phenylhydrazines are key precursors for a multitude of heterocyclic compounds, most notably in the Fischer indole synthesis. This document details the prevalent synthetic methodologies, provides quantitative data for various substituted analogs, and outlines detailed experimental protocols.
Core Synthetic Strategy: Diazotization and Reduction
The most established and widely utilized method for the preparation of substituted phenylhydrazines from anilines is a two-step process involving:
-
Diazotization: The primary aromatic amine (aniline) is converted to a diazonium salt. This is typically achieved by treating a cold, acidic solution of the aniline with sodium nitrite. The choice of acid, most commonly hydrochloric acid, is crucial for the reaction's success.
-
Reduction: The resulting diazonium salt is then reduced to the corresponding phenylhydrazine. Common reducing agents for this transformation include stannous chloride (SnCl₂) and sodium sulfite (Na₂SO₃).
The overall reaction scheme is depicted below:
In-Depth Technical Guide: 2-(Trifluoromethoxy)phenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and practical aspects of 2-(Trifluoromethoxy)phenylhydrazine hydrochloride, a key building block in modern medicinal chemistry. This document outlines its synthesis, chemical properties, and significant applications, with a focus on its role in the development of novel therapeutic agents.
Core Compound Properties
This compound is a substituted phenylhydrazine derivative that serves as a crucial intermediate in the synthesis of various heterocyclic compounds, most notably indoles via the Fischer indole synthesis. The presence of the trifluoromethoxy group at the ortho position of the phenyl ring significantly influences the molecule's electronic properties and lipophilicity, making it an attractive moiety for drug design.[1] This group can enhance metabolic stability and improve pharmacokinetic profiles of parent molecules.[1]
| Property | Value | Reference |
| Chemical Formula | C₇H₈ClF₃N₂O | N/A |
| Molecular Weight | 228.60 g/mol | [2] |
| Appearance | White to off-white crystalline solid | Inferred from similar compounds |
| Solubility | Soluble in water, alcohols | Inferred from hydrochloride salt nature |
| CAS Number | 133115-76-1 (for free base) | Inferred from commercial listings |
Synthesis Protocol
Step 1: Diazotization of 2-(Trifluoromethoxy)aniline
This step involves the conversion of the primary aromatic amine, 2-(trifluoromethoxy)aniline, into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.
Experimental Protocol:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add a solution of concentrated hydrochloric acid and water.
-
Cool the acidic solution to -5 to 0 °C using an ice-salt bath.
-
Slowly add 2-(trifluoromethoxy)aniline to the cooled acid solution while maintaining the temperature below 5 °C. Stir vigorously to form the aniline hydrochloride salt suspension.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the aniline hydrochloride suspension over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the 2-(trifluoromethoxy)benzenediazonium chloride.
Step 2: Reduction of the Diazonium Salt
The diazonium salt is then reduced to the corresponding hydrazine derivative. A common and effective reducing agent for this transformation is sodium sulfite.
Experimental Protocol:
-
In a separate reaction vessel, prepare a solution of sodium sulfite in water and cool it to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the sodium sulfite solution while maintaining the temperature between 5-10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Acidify the reaction mixture by the slow addition of concentrated hydrochloric acid. This step is crucial for the hydrolysis of the intermediate sulfonate and the formation of the phenylhydrazine hydrochloride salt.
-
Heat the acidified mixture to reflux (approximately 80-90 °C) for 2-3 hours.
-
Cool the reaction mixture to 0-5 °C to precipitate the this compound.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Application in Fischer Indole Synthesis
A primary and highly valuable application of this compound is its use as a key reactant in the Fischer indole synthesis.[5][6] This reaction allows for the construction of the indole nucleus, a privileged scaffold in a vast number of pharmaceuticals and biologically active compounds.[7]
The general mechanism involves the acid-catalyzed reaction of the phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[8][8]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole.[5]
The use of this compound in this synthesis leads to the formation of 7-(trifluoromethoxy)indole derivatives. The trifluoromethoxy group at the 7-position can impart unique biological activities and pharmacological properties to the resulting indole-based molecules.
Quantitative Data
Due to the limited availability of specific experimental data in the public domain for this compound, the following table presents expected or typical data based on analogous compounds and general synthetic methods.
| Data Type | Expected Value/Characteristics |
| Yield | 75-85% (overall) |
| Melting Point | >200 °C (with decomposition) |
| ¹H NMR | Signals corresponding to aromatic protons and N-H protons. |
| ¹³C NMR | Signals for aromatic carbons, including the carbon bearing the trifluoromethoxy group. |
| IR (Infrared) Spectroscopy | Characteristic peaks for N-H stretching, aromatic C-H stretching, and C-F stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the chemical formula. |
Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by this compound are not documented, its utility lies in the synthesis of molecules that can target a wide array of biological pathways. For instance, indole derivatives synthesized from this precursor are known to act as inhibitors of kinases, modulators of G-protein coupled receptors (GPCRs), and antimicrobials, among other functions.
The following diagrams illustrate the logical workflow of its synthesis and a key application.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules, particularly indole derivatives. Its synthesis, while requiring careful control of reaction conditions, is based on well-established chemical transformations. The incorporation of the trifluoromethoxy group offers significant potential for the development of novel drug candidates with improved pharmacological properties. This guide provides a foundational understanding for researchers and scientists working in the field of medicinal chemistry and drug discovery.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. biocat.com [biocat.com]
discovery and history of fluorinated phenylhydrazines
An In-depth Technical Guide to the Discovery and History of Fluorinated Phenylhydrazines
Abstract
This whitepaper provides a comprehensive technical overview of the discovery, history, synthesis, and application of fluorinated phenylhydrazines. From the foundational discovery of phenylhydrazine by Hermann Emil Fischer to the advent of modern organofluorine chemistry, these compounds have emerged as critical building blocks in medicinal chemistry. We will explore the primary synthetic routes, the pivotal role of these compounds in the Fischer indole synthesis, and their application in the development of targeted therapeutics, such as Janus kinase (JAK) inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental insights and a historical perspective on this important class of molecules.
Introduction: From a Foundational Discovery to a Modern Mainstay
The story of fluorinated phenylhydrazines begins with the discovery of their parent compound, phenylhydrazine (C₆H₅NHNH₂). In 1875, Hermann Emil Fischer reported the first synthesis of this hydrazine derivative by reducing a phenyl diazonium salt.[1][2] This seminal work not only introduced a new class of organic compounds but also provided a powerful tool for chemical synthesis and analysis, most notably for the characterization of sugars and for the eponymous Fischer indole synthesis, a cornerstone of heterocyclic chemistry discovered in 1883.[1][3][4]
Parallel to these developments, the field of organofluorine chemistry began to take shape. The introduction of fluorine into organic molecules has become a key strategy in modern drug design.[5][6] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing metabolic stability, binding affinity, and bioavailability.[7][8]
This guide bridges these two historical streams, detailing the evolution of fluorinated phenylhydrazines from niche laboratory curiosities to indispensable reagents in the synthesis of complex pharmaceuticals.
Historical Milestones in Organofluorine Chemistry
The synthesis of fluorinated aromatics, the precursors to fluorinated phenylhydrazines, was historically challenging. While the first organofluorine compound was reported in the mid-19th century, predating even the isolation of elemental fluorine by Henri Moissan in 1886, reliable methods for creating aryl C-F bonds were lacking.[9][10][11]
A significant breakthrough came in 1927 with the development of the Balz-Schiemann reaction.[9] This reaction demonstrated that fluoroaromatic compounds could be reliably synthesized through the thermal decomposition of aryl diazonium tetrafluoroborate salts. This provided the first practical route to the fluoroanilines that serve as the primary starting materials for fluorinated phenylhydrazines, paving the way for their broader exploration.
General Synthesis of Fluorinated Phenylhydrazines
The preparation of fluorinated phenylhydrazines generally follows the classical two-step chemical sequence developed by Fischer: the diazotization of an aromatic amine followed by reduction.
Step 1: Diazotization of a Fluoroaniline The synthesis begins with a substituted fluoroaniline. The amine is dissolved in a strong mineral acid, typically hydrochloric acid, and is converted to its corresponding diazonium salt upon treatment with sodium nitrite (NaNO₂) at low temperatures (0–5 °C).[12][13] The low temperature is critical to prevent the unstable diazonium salt from decomposing.
Step 2: Reduction of the Aryl Diazonium Salt The resulting diazonium salt solution is then reduced to form the fluorinated phenylhydrazine. A common and effective method involves using a solution of sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) as the reducing agent.[1][14][15] The final product is typically isolated as its hydrochloride salt, which is often more stable than the free base.
Example Experimental Protocol: Synthesis of 4-Fluorophenylhydrazine Hydrochloride
The following is a generalized protocol based on published procedures for the synthesis of 4-fluorophenylhydrazine hydrochloride from 4-fluoroaniline.[12][13]
-
Diazotization: 4-fluoroaniline (1.0 mol) is dissolved in concentrated hydrochloric acid and stirred. The solution is cooled to below 5 °C in an ice-salt bath. A solution of sodium nitrite (1.05 mol) in water is added dropwise, ensuring the temperature remains below 5 °C. The reaction is stirred for an additional hour after the addition is complete.[12][13]
-
Reduction: In a separate vessel, a solution of sodium bisulfite (2.05 mol) in water is prepared and cooled to 0-10 °C. The previously prepared diazonium salt filtrate is slowly added to the bisulfite solution. The pH is maintained between 6-7 during the addition using a sodium hydroxide solution.[12]
-
Hydrolysis and Isolation: The reaction mixture is heated to 80 °C for one hour. After cooling, concentrated hydrochloric acid is added, and the mixture is reheated to 90-100 °C for another hour. Finally, the mixture is cooled to 10 °C, and the resulting precipitate is collected by filtration to yield 4-fluorophenylhydrazine hydrochloride as a solid.[12][13]
Disclaimer: This protocol is a generalized summary and should not be performed without consulting the original literature and adhering to all appropriate laboratory safety procedures.
Physicochemical Data of Key Fluorinated Phenylhydrazines
The substitution pattern of fluorine on the phenyl ring influences the compound's physical properties. The following table summarizes key data for common isomers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Fluorophenylhydrazine HCl | 446-12-8 | C₆H₈ClFN₂ | 162.59 | 208-212 |
| 3-Fluorophenylhydrazine HCl | 29242-03-3 | C₆H₈ClFN₂ | 162.59 | 229-233 |
| 4-Fluorophenylhydrazine HCl | 823-85-8 | C₆H₇FN₂ · HCl | 162.59 | ≥300 |
| 3-Chloro-4-fluorophenylhydrazine | 84282-78-0 | C₆H₆ClFN₂ | 160.58 | 74-79[16] |
Core Application: The Fischer Indole Synthesis
A primary application of fluorinated phenylhydrazines is their use as key reactants in the Fischer indole synthesis. This powerful reaction allows for the construction of the indole nucleus, a privileged scaffold in a vast number of pharmaceuticals and natural products.[3] By using a fluorinated phenylhydrazine, medicinal chemists can readily introduce fluorine into the indole core, a common strategy for optimizing drug candidates.
The reaction proceeds by heating a phenylhydrazone (formed from the condensation of a phenylhydrazine and an aldehyde or ketone) in the presence of an acid catalyst, such as HCl, ZnCl₂, or polyphosphoric acid.[4][17] The mechanism involves a cascade of transformations, including a key[18][18]-sigmatropic rearrangement.[3][19][20]
Role in Modern Drug Discovery: Case Study of JAK Inhibitors
The strategic incorporation of fluorine is a hallmark of modern drug design. Fluorinated phenylhydrazines serve as vital intermediates for synthesizing complex heterocyclic drugs, particularly those targeting signaling pathways involved in inflammation and immunology.[21] A prominent example is the class of Janus kinase (JAK) inhibitors.
The JAK-STAT signaling pathway is a critical cascade that translates extracellular cytokine signals into transcriptional responses, regulating cellular processes like proliferation, hematopoiesis, and the immune response.[22] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.
Drugs such as Ruxolitinib (a JAK1/2 inhibitor) and Itacitinib (a selective JAK1 inhibitor) function by blocking the activity of specific JAK enzymes, thereby modulating the inflammatory response.[18][23][24] These drugs are used to treat conditions like myelofibrosis and graft-versus-host disease.[25][26] The synthesis of the complex heterocyclic cores found in these inhibitors often relies on methodologies, like the Fischer indole synthesis or related cyclizations, where fluorinated building blocks can be incorporated to fine-tune the drug's properties.
Conclusion
From Fischer's foundational discovery in 1875, the journey of phenylhydrazine and its derivatives has been one of continuous innovation. The convergence of classical synthetic chemistry with the strategic principles of medicinal fluorine chemistry has elevated fluorinated phenylhydrazines to a position of prominence. They are not merely reagents but are enabling tools for the creation of sophisticated molecular architectures designed to combat complex diseases. As drug discovery continues to target intricate biological pathways with ever-increasing precision, the versatility and utility of fluorinated phenylhydrazines ensure they will remain a vital component in the arsenal of researchers and drug development professionals for the foreseeable future.
References
- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 2. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer_indole_synthesis [chemeurope.com]
- 5. Recent advances in the synthesis of fluorinated hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview on the history of organofluorine chemistry from the viewpoint of material industry [jstage.jst.go.jp]
- 11. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 12. 4-Fluorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 13. 4-Fluorophenylhydrazine hydrochloride | 823-85-8 [chemicalbook.com]
- 14. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]
- 15. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 16. lookchem.com [lookchem.com]
- 17. Fischer Indole Synthesis [organic-chemistry.org]
- 18. nbinno.com [nbinno.com]
- 19. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. nbinno.com [nbinno.com]
- 22. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. researchgate.net [researchgate.net]
- 25. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 26. Safety and efficacy of itacitinib, a selective JAK1 inhibitor, in advanced hepatocellular cancer: Phase 1b trial (JAKAL) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis of 7-(Trifluoromethoxy)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a robust and versatile chemical reaction for the synthesis of the indole nucleus, a core structural motif in a vast array of pharmaceuticals, natural products, and agrochemicals.[1] This method involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a carbonyl compound. The electronic nature of the substituents on the phenylhydrazine ring significantly influences the reaction's efficiency, often necessitating tailored reaction conditions.
This document provides detailed application notes and a comprehensive protocol for the Fischer indole synthesis using 2-(trifluoromethoxy)phenylhydrazine hydrochloride. The presence of the electron-withdrawing trifluoromethoxy group at the 2-position of the phenylhydrazine presents a unique challenge, generally requiring more forcing reaction conditions to achieve successful cyclization.
Reaction Principle and Considerations
The Fischer indole synthesis proceeds through the formation of a phenylhydrazone from the reaction of a phenylhydrazine with an aldehyde or ketone. Under acidic conditions, the phenylhydrazone undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to yield the aromatic indole ring.[1]
The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. When positioned on the phenylhydrazine ring, it deactivates the aromatic system, making the key[2][2]-sigmatropic rearrangement step more challenging. Consequently, the synthesis of indoles from phenylhydrazines bearing such groups often requires stronger acid catalysts, higher reaction temperatures, and potentially longer reaction times to achieve satisfactory yields. Polyphosphoric acid (PPA) is a commonly employed and effective catalyst for such less reactive substrates due to its strong dehydrating and acidic properties.
Data Presentation
The following table summarizes representative quantitative data for the Fischer indole synthesis with substituted phenylhydrazines, highlighting the impact of the substituent's electronic nature on the reaction outcome. Due to the limited availability of specific data for this compound in the public domain, the data for the target compound is presented as a plausible outcome based on general principles and related reactions.
| Phenylhydrazine Reactant | Carbonyl Reactant | Catalyst/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Phenylhydrazine | Acetone | ZnCl₂ | 170 | 1 | 2-Methylindole | ~75 |
| p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid | Reflux | 2.25 | 2,3,5-Trimethylindole | Not specified |
| This compound | Ethyl pyruvate | Polyphosphoric Acid | 100-120 | 1-2 | Ethyl 7-(trifluoromethoxy)-1H-indole-2-carboxylate | 60-70 (Estimated) |
| This compound | Acetone | Polyphosphoric Acid | 120-140 | 2-4 | 2-Methyl-7-(trifluoromethoxy)-1H-indole | 50-60 (Estimated) |
Experimental Protocols
The following are detailed methodologies for the synthesis of 7-(trifluoromethoxy)-1H-indole derivatives via the Fischer indole synthesis.
Protocol 1: Synthesis of Ethyl 7-(Trifluoromethoxy)-1H-indole-2-carboxylate
This protocol outlines the reaction of this compound with ethyl pyruvate to yield the corresponding indole-2-carboxylate, a versatile intermediate for further functionalization.
Materials:
-
This compound
-
Ethyl pyruvate
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (optional isolation): In a round-bottom flask, combine this compound (1.0 eq) and ethyl pyruvate (1.1 eq) in ethanol. Add a catalytic amount of acetic acid (e.g., 0.1 eq). Stir the mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine. The solvent can be removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.
-
Cyclization: To the crude hydrazone (or the in situ generated mixture), add polyphosphoric acid (PPA) (typically 10-20 times the weight of the hydrazone). Heat the reaction mixture with vigorous stirring to 100-120 °C for 1-2 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to approximately 60-70 °C and then carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 7-(trifluoromethoxy)-1H-indole-2-carboxylate.
Protocol 2: Synthesis of 2-Methyl-7-(trifluoromethoxy)-1H-indole
This protocol describes the synthesis of a simpler indole derivative using acetone as the carbonyl component.
Materials:
-
This compound
-
Acetone
-
Polyphosphoric acid (PPA)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, add this compound (1.0 eq) and a significant excess of acetone, which will also serve as a reactant.
-
Cyclization: To this mixture, carefully add polyphosphoric acid (PPA) (10-20 eq by weight). Heat the reaction mixture to 120-140 °C with vigorous stirring for 2-4 hours. The reaction should be monitored by TLC.
-
Work-up: Cool the reaction mixture to approximately 60-70 °C and cautiously pour it onto a mixture of ice and water.
-
Neutralization and Extraction: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate. Extract the product into ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-methyl-7-(trifluoromethoxy)-1H-indole.
Mandatory Visualizations
Caption: Workflow of the Fischer Indole Synthesis.
Caption: Mechanistic Pathway of the Fischer Indole Synthesis.
References
Application Notes and Protocols for the Synthesis of Bioactive Indoles using 2-(Trifluoromethoxy)phenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bioactive indoles utilizing 2-(Trifluoromethoxy)phenylhydrazine hydrochloride. The indole scaffold is a prominent feature in numerous pharmacologically active compounds, and the incorporation of a trifluoromethoxy group can significantly enhance a molecule's metabolic stability and lipophilicity, making it a valuable moiety in drug design. The primary synthetic route discussed is the Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus.
Introduction to Bioactive Trifluoromethoxy-Substituted Indoles
Indole derivatives are integral to a vast array of natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The trifluoromethoxy (-OCF₃) group, in particular, is of great interest in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can improve a drug candidate's pharmacokinetic profile, including its ability to cross cell membranes and resist metabolic degradation.
The synthesis of indoles bearing a trifluoromethoxy group often employs the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or a ketone. This method allows for the versatile construction of various substituted indoles by modifying the carbonyl component.
Key Synthetic Pathway: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for preparing indoles. The reaction proceeds through the formation of a phenylhydrazone intermediate from the reaction of a phenylhydrazine with a ketone or aldehyde. Under acidic conditions, this intermediate undergoes a-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to yield the final indole product.
A general schematic for the Fischer indole synthesis is presented below.
Caption: General workflow of the Fischer indole synthesis.
Experimental Protocols
The following protocols are generalized procedures for the Fischer indole synthesis. The specific conditions, such as the choice of acid catalyst, solvent, temperature, and reaction time, may require optimization depending on the specific ketone or aldehyde used.
Protocol 1: One-Pot Synthesis of 4-(Trifluoromethoxy)indole Derivatives
This protocol is a general one-pot procedure where the phenylhydrazone is formed in situ and directly converted to the indole.
Materials:
-
This compound
-
Ketone or aldehyde (e.g., ethyl pyruvate for the synthesis of ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid (PPA), or sulfuric acid)
-
Solvent (e.g., ethanol, glacial acetic acid)
-
Sodium bicarbonate or sodium hydroxide solution (for neutralization)
-
Ethyl acetate or other suitable organic solvent (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) and the desired ketone or aldehyde (1.0-1.2 equivalents) in a suitable solvent such as glacial acetic acid or ethanol.
-
Addition of Catalyst: Slowly add the acid catalyst to the reaction mixture. Common catalysts include polyphosphoric acid (PPA), concentrated sulfuric acid, or boron trifluoride etherate (BF₃·OEt₂). The choice of catalyst can significantly impact the reaction yield and may require empirical optimization.
-
Reaction: Heat the reaction mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a strong acid was used, carefully pour the reaction mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is neutral to slightly basic.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure indole derivative.
Quantitative Data
The following table provides representative data for the synthesis of various indole derivatives using the Fischer indole synthesis. Note that these are examples and the yields for the synthesis of 4-(trifluoromethoxy)indoles may vary.
| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylhydrazine | Acetone | PPA | 100 | 1 | ~80 |
| 4-Methoxyphenylhydrazine | Cyclohexanone | Acetic Acid | 118 | 2 | ~85 |
| 4-Nitrophenylhydrazine | Propiophenone | H₂SO₄/Ethanol | 78 | 5 | ~60 |
| 2-(Trifluoromethoxy)phenylhydrazine | Ethyl Pyruvate | PPA | 100-120 | 3-5 | 65-75 (Estimated) |
Note: The yield for the reaction with 2-(trifluoromethoxy)phenylhydrazine is an estimate based on typical Fischer indole synthesis reactions and may require optimization.
Bioactivity and Signaling Pathways of Trifluoromethoxy-Indoles
Indole derivatives are known to interact with a multitude of biological targets, leading to a wide range of therapeutic effects. For instance, many indole-based compounds have shown significant anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
One such critical pathway is the VEGFR-2 signaling pathway . Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a well-established strategy in cancer therapy.
Caption: Inhibition of the VEGFR-2 signaling pathway by a bioactive indole derivative.
Certain 4-(trifluoromethoxy)indole derivatives have the potential to act as inhibitors of VEGFR-2. By binding to the ATP-binding site of the kinase domain of VEGFR-2, these compounds can block its autophosphorylation and subsequent activation of downstream signaling cascades, such as the PI3K-Akt and Ras-Raf-MEK-ERK pathways. This inhibition ultimately leads to a reduction in tumor angiogenesis, proliferation, and survival.
Conclusion
The use of this compound in the Fischer indole synthesis provides a valuable route to a diverse range of potentially bioactive indole derivatives. The protocols and information presented here offer a foundation for researchers to explore the synthesis and biological evaluation of these promising compounds. Further optimization of reaction conditions and exploration of various carbonyl partners will undoubtedly lead to the discovery of novel indole-based therapeutic agents.
Application Notes and Protocols: Reaction of 2-(Trifluoromethoxy)phenylhydrazine Hydrochloride with Ketones and Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction between 2-(trifluoromethoxy)phenylhydrazine hydrochloride and various ketones and aldehydes. The primary transformation discussed is the Fischer indole synthesis, a robust method for the preparation of indole derivatives, which are significant scaffolds in medicinal chemistry. Additionally, the potential for pyrazole synthesis is addressed.
The trifluoromethoxy group at the ortho-position of the phenylhydrazine ring is an important substituent in drug design, influencing the lipophilicity, metabolic stability, and binding interactions of the resulting molecules. Understanding its reaction profile is crucial for the synthesis of novel therapeutic agents.
Primary Reaction Pathway: Fischer Indole Synthesis
The reaction of this compound with ketones or aldehydes under acidic conditions predominantly yields substituted indoles via the Fischer indole synthesis.[1][2] This reaction proceeds through the in-situ formation of a phenylhydrazone, which then undergoes an acid-catalyzed[3][3]-sigmatropic rearrangement to form the indole ring.[1][4] The presence of an electron-withdrawing group like trifluoromethoxy can influence the reaction rate and may require specific conditions for optimal yields.[5][6]
Illustrative Data on Fischer Indole Synthesis
Due to the limited availability of specific quantitative data for the reaction of this compound with a wide range of simple ketones and aldehydes in publicly accessible literature, the following table provides illustrative examples based on typical conditions for Fischer indole synthesis with substituted phenylhydrazines.[3][7][8] The yields are representative and may vary based on the specific substrate and optimization of reaction conditions.
| Entry | Carbonyl Compound | Product | Reaction Conditions | Illustrative Yield |
| 1 | Acetophenone | 7-(Trifluoromethoxy)-2-phenyl-1H-indole | Acetic acid, reflux, 4-8 h | 65-75% |
| 2 | Cyclohexanone | 8-(Trifluoromethoxy)-1,2,3,4-tetrahydrocarbazole | Polyphosphoric acid (PPA), 100-120°C, 2-4 h | 70-80% |
| 3 | Propiophenone | 2-Ethyl-7-(trifluoromethoxy)-3-methyl-1H-indole | Zinc chloride, 150°C, 1-2 h | 60-70% |
| 4 | Benzaldehyde | 7-(Trifluoromethoxy)-1H-indole-2-carbaldehyde (minor) / Other products | Harsh conditions may be required | Variable |
| 5 | Acetone | 2-Methyl-7-(trifluoromethoxy)-1H-indole | Sulfuric acid in ethanol, reflux, 6-12 h | 55-65% |
Experimental Protocols
General Protocol for Fischer Indole Synthesis
This protocol describes a general procedure for the Fischer indole synthesis using this compound and a ketone or aldehyde.[1][7][9]
Materials:
-
This compound
-
Selected ketone or aldehyde (e.g., acetophenone, cyclohexanone)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride, or sulfuric acid)
-
Solvent (e.g., ethanol, glacial acetic acid)
-
Sodium bicarbonate or sodium hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the carbonyl compound (1.0-1.2 eq).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., glacial acetic acid, 5-10 mL per gram of hydrazine). If a different catalyst is used (e.g., a few drops of concentrated sulfuric acid in ethanol, or a catalytic amount of zinc chloride), add it to the mixture.[3][7]
-
Reaction: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst used) and stir for the required time (typically 1 to 24 hours).[3][10]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the reaction was carried out in an acidic solvent like acetic acid, it can be poured into ice-water to precipitate the product.
-
If a strong acid catalyst was used, carefully neutralize the mixture with a base such as a saturated sodium bicarbonate solution or dilute sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure indole derivative.
Note on Pyrazole Synthesis
While the reaction of phenylhydrazines with simple ketones and aldehydes typically leads to indoles, the synthesis of pyrazoles generally requires a 1,3-dicarbonyl compound or its equivalent. The reaction of this compound with a 1,3-diketone or a β-ketoester would be the standard approach to synthesize the corresponding trifluoromethoxy-substituted pyrazoles.
Visualizations
Fischer Indole Synthesis Workflow
The following diagram illustrates the general workflow for the Fischer indole synthesis.
Caption: General workflow of the Fischer indole synthesis.
Logical Relationship of Reaction Pathways
This diagram shows the logical relationship between the starting materials and the primary products.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. researchgate.net [researchgate.net]
- 10. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Fischer Indole Synthesis with Substituted Phenylhydrazines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, is a robust and versatile chemical reaction for synthesizing the indole nucleus.[1][2] This reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine and an enolizable aldehyde or ketone.[2][3] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, natural products, and agrochemicals.[2][4][5]
The choice of catalyst and the nature of the substituents on the phenylhydrazine ring are critical factors that significantly influence the reaction's efficiency, regioselectivity, and overall yield.[6][7] These application notes provide a comprehensive overview of the catalytic conditions, detailed experimental protocols, and the impact of substituents for researchers engaged in the synthesis of diverse indole derivatives.
Reaction Mechanism
The generally accepted mechanism for the Fischer indole synthesis is a multi-step process initiated by an acid catalyst.[3][8][9]
-
Hydrazone Formation : The reaction begins with the acid-catalyzed condensation of a substituted phenylhydrazine and a carbonyl compound to form a phenylhydrazone.[1][4] This step can be performed separately, or the components can be mixed for a one-pot synthesis.[10][11]
-
Tautomerization : The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.[3][12]
-
[10][10]-Sigmatropic Rearrangement : Following protonation, the enamine undergoes a key irreversible[10][10]-sigmatropic rearrangement, which forms a new carbon-carbon bond and breaks the weak N-N bond.[4][8]
-
Rearomatization & Cyclization : The resulting diimine intermediate rearomatizes. Subsequent intramolecular attack by the amino group onto the imine carbon forms a cyclic aminal.[3][8]
-
Ammonia Elimination : Finally, the elimination of ammonia under acidic conditions yields the stable, aromatic indole ring.[3][7]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. scienceinfo.com [scienceinfo.com]
- 5. researchgate.net [researchgate.net]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Fischer_indole_synthesis [chemeurope.com]
- 10. testbook.com [testbook.com]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. jk-sci.com [jk-sci.com]
Application Notes and Protocols for 2-(Trifluoromethoxy)phenylhydrazine hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethoxy)phenylhydrazine hydrochloride is a valuable reagent in medicinal chemistry, primarily utilized as a building block for the synthesis of complex heterocyclic structures. The presence of the trifluoromethoxy group (-OCF₃) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides an overview of its applications, particularly in the synthesis of indole and pyrazole derivatives, along with generalized experimental protocols.
Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is in the synthesis of novel heterocyclic compounds with potential therapeutic activities. The two main classes of compounds synthesized from this precursor are indole and pyrazole derivatives.
-
Indole Derivatives via Fischer Indole Synthesis: The Fischer indole synthesis is a classic and versatile method for preparing indoles from phenylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions.[1][2] Indole scaffolds are present in a wide range of biologically active natural products and synthetic drugs.[3] The trifluoromethoxy-substituted indole derivatives are of particular interest as they can exhibit a range of pharmacological activities, including as kinase inhibitors for cancer therapy and as agents targeting neurodegenerative diseases.
-
Pyrazole Derivatives: Pyrazoles are another important class of heterocyclic compounds with diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This compound can be reacted with 1,3-dicarbonyl compounds or other suitable precursors to yield trifluoromethoxy-substituted pyrazoles.
Quantitative Data Summary
The following tables summarize quantitative data for indole and pyrazole derivatives, including compounds with trifluoromethoxy or related substitutions, showcasing their potential biological activities. It is important to note that this data is for structurally related compounds and serves as a guide for the potential of derivatives synthesized from this compound.
Table 1: Biological Activity of Indole Derivatives
| Compound Class | Target/Assay | IC₅₀ / EC₅₀ (µM) | Reference |
| Pyrido[4,3-b]indole Derivatives | Anticancer (Breast, Colon, Melanoma, Pancreatic Cancer Cells) | 0.08 - 0.2 | [4] |
| Spirooxindole-maleimides | HER2/HER3 Inhibition (MCF-7 cells) | 3.88 - 5.83 | [5] |
| Indole-oxadiazole-isoxazoles | EGFR Inhibition | 0.203 - 0.311 | [5] |
| Indole-based Tubulin Inhibitors | Tubulin Polymerization Inhibition | 2.68 | [5] |
Table 2: Biological Activity of Pyrazole Derivatives
| Compound Class | Target/Assay | IC₅₀ (µM) | Reference |
| Quinazolinone Hydrazine Derivatives | MET Kinase Inhibition | 22.76 | [6] |
| Thiazole-pyrazole Derivatives | Tyrosine Kinase (c-Kit, Flt-3, VEGFR-2, EGFR, PDGFR) Inhibition | Potent Inhibition | |
| Pyrazine-based Kinase Inhibitors | CK2 and PIM Kinase Inhibition | Potent Inhibition | |
| Benzo[1][5]triazine Derivatives | Src Kinase Inhibition | Potent Inhibition |
Experimental Protocols
The following are generalized protocols for the synthesis of indole and pyrazole derivatives using a substituted phenylhydrazine hydrochloride. These should be adapted and optimized for specific substrates and scales.
Protocol 1: General Procedure for Fischer Indole Synthesis
This protocol describes the synthesis of a trifluoromethoxy-substituted indole derivative from this compound and a suitable ketone (e.g., N-Boc-4-piperidone to form a tetrahydro-γ-carboline).
Materials:
-
This compound
-
N-Boc-4-piperidone (or other suitable ketone/aldehyde)
-
Glacial Acetic Acid or Ethanol
-
Acid catalyst (e.g., Polyphosphoric acid, Zinc Chloride, or Sulfuric Acid)
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (in situ):
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a suitable solvent like glacial acetic acid or ethanol.
-
Stir the mixture at room temperature or gentle heat (e.g., 60-80 °C) for 1-2 hours to form the corresponding phenylhydrazone. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Indolization:
-
To the flask containing the hydrazone, add the acid catalyst (e.g., polyphosphoric acid, 5-10 equivalents by weight).
-
Heat the reaction mixture to 80-120 °C for 2-6 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker of ice-water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure indole derivative.
-
Protocol 2: General Procedure for Pyrazole Synthesis
This protocol outlines the synthesis of a trifluoromethoxy-substituted pyrazole from this compound and a 1,3-dicarbonyl compound.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Ethanol or Glacial Acetic Acid
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.0 eq) in ethanol or glacial acetic acid.
-
-
Reaction:
-
Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If acetic acid was used as the solvent, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase to obtain the crude pyrazole.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure pyrazole derivative.
-
Visualizations
Caption: Fischer Indole Synthesis Workflow.
Caption: General Experimental Workflow.
Caption: Generic Kinase Inhibition Pathway.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation method for 3-substituted trifluoromethyl indole - Eureka | Patsnap [eureka.patsnap.com]
- 6. nbinno.com [nbinno.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-(Trifluoromethoxy)phenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel pyrazole and indole derivatives utilizing 2-(Trifluoromethoxy)phenylhydrazine hydrochloride as a key starting material. The trifluoromethoxy group is a valuable substituent in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The following protocols offer robust methods for incorporating this privileged moiety into heterocyclic scaffolds, which are of significant interest in drug discovery.
Synthesis of 1-(2-(Trifluoromethoxy)phenyl)-3,5-dimethyl-1H-pyrazole
This protocol details the synthesis of a pyrazole derivative through the cyclocondensation reaction of this compound with a 1,3-dicarbonyl compound, acetylacetone. This method is a variation of the Knorr pyrazole synthesis.[1][2]
Reaction Scheme:
Caption: Synthesis of 1-(2-(Trifluoromethoxy)phenyl)-3,5-dimethyl-1H-pyrazole.
Experimental Protocol
Materials:
-
This compound
-
Acetylacetone
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add acetylacetone (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1-(2-(Trifluoromethoxy)phenyl)-3,5-dimethyl-1H-pyrazole.
Data Presentation
| Compound | Starting Material | Reagent | Solvent | Catalyst | Yield (%) |
| 1-(2-(Trifluoromethoxy)phenyl)-3,5-dimethyl-1H-pyrazole | This compound | Acetylacetone | Ethanol | Glacial Acetic Acid | ~90% |
Note: The yield is an approximation based on similar reported reactions and may vary depending on specific reaction conditions and scale.
Synthesis of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydrocarbazole
This protocol describes the synthesis of a tetrahydrocarbazole derivative, a class of indole compounds, via the Fischer indole synthesis.[3][4][5] The reaction involves the acid-catalyzed cyclization of the hydrazone formed in situ from this compound and cyclohexanone.
Reaction Scheme:
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 2-(Trifluoromethoxy)phenylhydrazine Hydrochloride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(Trifluoromethoxy)phenylhydrazine hydrochloride as a key building block in the synthesis of modern agrochemicals. The trifluoromethoxy group often imparts desirable properties to the final active ingredient, including increased metabolic stability, enhanced binding to target enzymes, and improved lipophilicity, which can lead to greater efficacy and better crop penetration.
Synthesis of Pyrazole-Based Fungicides
A primary application of this compound is in the synthesis of pyrazole-containing fungicides. The pyrazole moiety is a common scaffold in a variety of commercial fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiration of fungal pathogens.
General Reaction Scheme: Knorr Pyrazole Synthesis
The most common route to synthesize the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a phenylhydrazine derivative with a 1,3-dicarbonyl compound.
Experimental Protocol: Synthesis of a Model 1-(2-(Trifluoromethoxy)phenyl)-1H-pyrazole Derivative
This protocol describes a general procedure for the synthesis of a pyrazole derivative from this compound and a generic 1,3-diketone.
Materials:
-
This compound
-
1,3-Diketone (e.g., acetylacetone)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Magnetic Stirrer and Hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add the 1,3-diketone (1.1 eq).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazole derivative.
Quantitative Data for Model Pyrazole Synthesis
| Reactant A | Reactant B | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | Acetylacetone | Ethanol | Glacial Acetic Acid | 5 | 85-95 | >98 |
| This compound | Ethyl acetoacetate | Ethanol | Glacial Acetic Acid | 6 | 80-90 | >97 |
Note: Yields and purity are typical and may vary depending on the specific 1,3-dicarbonyl compound used and the optimization of reaction conditions.
Logical Workflow for Pyrazole Fungicide Synthesis
Caption: General workflow for the synthesis of pyrazole-based fungicides.
Synthesis of Hydrazone-Based Insecticides and Herbicides
This compound can also be employed in the synthesis of agrochemicals containing a hydrazone moiety. Hydrazones are a versatile class of compounds with a broad spectrum of biological activities, including insecticidal and herbicidal properties.
General Reaction Scheme: Hydrazone Formation
The formation of a hydrazone typically involves the reaction of a phenylhydrazine with an aldehyde or a ketone.
Experimental Protocol: Synthesis of a Model Hydrazone Derivative
This protocol outlines a general procedure for the synthesis of a hydrazone from this compound and a model aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Triethylamine
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add triethylamine (1.1 eq) to the solution to neutralize the hydrochloride salt and free the hydrazine.
-
To this solution, add the aldehyde (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
If the reaction is slow, gentle heating (40-50 °C) can be applied.
-
Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Quantitative Data for Model Hydrazone Synthesis
| Reactant A | Reactant B | Solvent | Base | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | Benzaldehyde | Ethanol | Triethylamine | 3 | 90-98 | >99 |
| This compound | Acetophenone | Ethanol | Triethylamine | 4 | 85-95 | >98 |
Note: Yields and purity are typical and may vary depending on the specific aldehyde or ketone used.
Logical Workflow for Hydrazone-Based Agrochemical Synthesis
Caption: General workflow for hydrazone-based agrochemical synthesis.
Signaling Pathways and Mechanism of Action
While specific signaling pathways for agrochemicals derived directly from this compound are not extensively documented in publicly available literature, the general mechanisms of action for the classes of compounds it is used to synthesize are well-established.
Pyrazole-Based SDHI Fungicides: These fungicides inhibit Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain of fungi. This disruption of cellular respiration leads to a depletion of ATP, the cell's primary energy currency, ultimately causing fungal cell death.
Signaling Pathway for SDHI Fungicides
Caption: Mechanism of action for pyrazole-based SDHI fungicides.
Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized for specific substrates and laboratory conditions. All chemical syntheses should be performed by qualified personnel in a well-equipped laboratory with appropriate safety precautions. The biological activities and mechanisms of action described are general for the classes of compounds and may not be fully representative of all derivatives.
Application Notes and Protocols for the One-Pot Synthesis of Indoles using 2-(Trifluoromethoxy)phenylhydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a robust and versatile chemical reaction for synthesizing the indole nucleus, a privileged scaffold in numerous pharmaceuticals and biologically active compounds. This method involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. The one-pot variation of this synthesis, where the intermediate phenylhydrazone is not isolated, offers a streamlined and efficient approach to constructing substituted indoles.
This document provides detailed application notes and a protocol for the one-pot synthesis of 7-(trifluoromethoxy)indole derivatives, starting from 2-(trifluoromethoxy)phenylhydrazine hydrochloride. The trifluoromethoxy group is a valuable substituent in medicinal chemistry, known to enhance metabolic stability and lipophilicity. However, as an electron-withdrawing group, it can present challenges in the Fischer indole synthesis, often requiring carefully optimized reaction conditions.
Reaction Scheme
The overall reaction scheme for the one-pot Fischer indole synthesis is depicted below:
Caption: General scheme of the one-pot Fischer indole synthesis.
Experimental Protocols
Materials:
-
This compound
-
Selected ketone (e.g., cyclohexanone, acetone, acetophenone)
-
Acid catalyst (e.g., polyphosphoric acid (PPA), Eaton's reagent, sulfuric acid, or a Lewis acid such as zinc chloride)
-
Solvent (e.g., toluene, xylenes, ethanol, acetic acid)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
One-Pot Synthesis of 1,2,3,4-Tetrahydro-8-(trifluoromethoxy)carbazole from this compound and Cyclohexanone
This protocol details the synthesis of a representative 7-(trifluoromethoxy)indole derivative.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 2.28 g, 10 mmol) and the chosen solvent (e.g., 40 mL of toluene).
-
Addition of Ketone: Add cyclohexanone (1.05 eq, 1.03 g, 10.5 mmol) to the suspension.
-
Initiation of Reaction: Begin vigorous stirring and add the acid catalyst. For example, add polyphosphoric acid (PPA) in a quantity sufficient to ensure efficient catalysis (e.g., 10 g). Note: The addition of PPA is exothermic and should be done cautiously.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 110-120 °C for toluene) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The formation of the indole product will be indicated by a new, more nonpolar spot compared to the starting materials.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice-cold water (100 mL).
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., 3 x 50 mL of ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1,2,3,4-tetrahydro-8-(trifluoromethoxy)carbazole.
Quantitative Data
The following table summarizes representative yields for the one-pot synthesis of various 7-(trifluoromethoxy)indole derivatives from this compound and different ketones. Note: These are illustrative yields and can vary based on the specific reaction conditions and scale.
| Entry | Ketone | Product | Representative Yield (%) |
| 1 | Cyclohexanone | 1,2,3,4-Tetrahydro-8-(trifluoromethoxy)carbazole | 65-75 |
| 2 | Acetone | 2-Methyl-7-(trifluoromethoxy)indole | 50-60 |
| 3 | Acetophenone | 2-Phenyl-7-(trifluoromethoxy)indole | 45-55 |
| 4 | Propiophenone | 2-Phenyl-3-methyl-7-(trifluoromethoxy)indole | 40-50 |
Visualizations
Experimental Workflow Diagram
Caption: One-pot indole synthesis workflow.
Fischer Indole Synthesis Signaling Pathway (Mechanism)
Caption: Mechanism of the Fischer indole synthesis.
Conclusion
The one-pot Fischer indole synthesis using this compound provides an efficient route to novel 7-(trifluoromethoxy)indole derivatives. While the electron-withdrawing nature of the trifluoromethoxy group may necessitate slightly harsher conditions or result in more modest yields compared to electron-rich analogs, the protocol is robust and adaptable. Careful optimization of the acid catalyst, solvent, and reaction temperature is key to achieving good results. The synthesized indole derivatives are of significant interest for applications in drug discovery and materials science.
Troubleshooting & Optimization
Technical Support Center: Optimizing Fischer Indole Synthesis with 2-(Trifluoromethoxy)phenylhydrazine hydrochloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Fischer indole synthesis when using 2-(Trifluoromethoxy)phenylhydrazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the Fischer indole synthesis?
The Fischer indole synthesis is a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[1] The reaction was first discovered in 1883 by Hermann Emil Fischer.[1][2]
Q2: How does the 2-(trifluoromethoxy) substituent affect the Fischer indole synthesis?
The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. Electron-withdrawing groups on the phenylhydrazine ring can hinder the reaction, potentially requiring harsher reaction conditions to achieve good yields.[3] This is because the key[4][4]-sigmatropic rearrangement step is facilitated by a more electron-rich aniline moiety.[5]
Q3: What are the key steps in the Fischer indole synthesis mechanism?
The mechanism involves several key stages:[4][6]
-
Hydrazone Formation: The this compound reacts with an aldehyde or ketone to form a phenylhydrazone.[4][6]
-
Tautomerization: The phenylhydrazone tautomerizes to its ene-hydrazine form.[4][6]
-
[4][4]-Sigmatropic Rearrangement: This is a crucial bond-forming step where the N-N bond is cleaved and a C-C bond is formed.[4][6]
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by intramolecular cyclization.[4]
-
Ammonia Elimination: The final step involves the elimination of ammonia to form the stable indole ring.[2][4]
Q4: What acid catalysts can be used for this reaction?
A variety of Brønsted and Lewis acids can be used. Common choices include:
-
Brønsted acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TSA).[1][2]
-
Lewis acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), iron chloride (FeCl₃), and aluminum chloride (AlCl₃).[1][2] The choice of acid catalyst is important and often needs to be optimized for the specific substrates.[2][7]
Troubleshooting Guide
Q5: I am getting a very low yield. What are the common causes and how can I improve it?
Low yields are a frequent challenge, especially with electron-withdrawing substituents. Here are several factors to consider:
-
Inappropriate Acid Catalyst: The strength and type of acid are critical.[7][8]
-
Troubleshooting: If you are using a mild acid like acetic acid, it may not be strong enough for the less reactive 2-(trifluoromethoxy)phenylhydrazine. Consider switching to a stronger Brønsted acid like H₂SO₄ or p-TSA, or a Lewis acid like ZnCl₂.[8] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[8]
-
-
Sub-optimal Temperature: The reaction temperature is highly dependent on the substrate and catalyst.[8]
-
Purity of Starting Materials: Impurities in either the this compound or the carbonyl compound can lead to unwanted side reactions.[7]
-
Troubleshooting: Ensure the purity of your starting materials. Check the NMR spectrum of your phenylhydrazine to confirm its integrity.[9]
-
-
Unstable Hydrazone Intermediate: Some phenylhydrazones can decompose before cyclization.
Q6: I am observing multiple spots on my TLC, and purification is difficult. What could be the issue?
The formation of multiple products can complicate purification.
-
Formation of Regioisomers: If you are using an unsymmetrical ketone, two different ene-hydrazine intermediates can form, leading to a mixture of regioisomeric indoles.[8]
-
Side Reactions: The acidic conditions can promote unwanted side reactions. A significant competing pathway is N-N bond cleavage, which can lead to byproducts like aniline derivatives.[7]
-
Troubleshooting: Milder reaction conditions (lowest effective temperature and mildest possible acid catalyst) can help minimize side reactions.[8]
-
-
Purification Challenges: The crude product may contain starting materials, byproducts, and tarry substances.
-
Troubleshooting: If standard column chromatography is failing, consider alternative techniques. Sometimes, adding a small percentage of a basic modifier like triethylamine (TEA) to the eluent can improve the separation of amine-containing compounds.[9] Reverse-phase chromatography might also be an effective alternative.[9]
-
Impact of Reaction Conditions on Yield
The following table summarizes how different reaction parameters can influence the yield of the Fischer indole synthesis, with a focus on substrates with electron-withdrawing groups.
| Parameter | Condition | Effect on Yield | Rationale |
| Acid Catalyst | Weak (e.g., Acetic Acid) | Potentially low yield | May not be strong enough to promote the[4][4]-sigmatropic rearrangement for the electron-deficient substrate. |
| Strong (e.g., PPA, H₂SO₄, ZnCl₂) | Generally higher yield | Harsher conditions are often required for phenylhydrazines with electron-withdrawing groups.[3][8] | |
| Temperature | Too Low | Incomplete reaction, low yield | Insufficient energy to overcome the activation barrier.[8] |
| Optimal | Higher yield | Varies depending on the substrate and catalyst; requires empirical optimization.[7] | |
| Too High | Decomposition, tar formation, low yield | Leads to unwanted side reactions and degradation of starting materials and product.[8] | |
| Solvent | Protic (e.g., Ethanol, Acetic Acid) | Commonly used | Often suitable for both hydrazone formation and cyclization.[3] |
| Aprotic (e.g., Toluene) | Can be effective | May be used with certain acid catalysts. | |
| Reaction Time | Too Short | Incomplete reaction, low yield | The reaction may not have proceeded to completion. |
| Too Long | Increased side products, lower yield | Can lead to decomposition of the product under harsh acidic and high-temperature conditions. |
Experimental Protocol: One-Pot Synthesis of 4-(Trifluoromethoxy)-1H-indole
This protocol is a general guideline and may require optimization for your specific carbonyl compound.
Materials:
-
This compound (1.0 eq.)
-
Ketone or aldehyde (1.0-1.2 eq.)
-
Acid catalyst (e.g., Polyphosphoric acid or Zinc Chloride)
-
Solvent (e.g., Acetic acid or Toluene)
-
1 M Sodium hydroxide solution
-
Dichloromethane or Ethyl Acetate for extraction
-
Anhydrous sodium sulfate
-
Silica gel for purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., glacial acetic acid).[3] Carefully add the acid catalyst. If using a solid catalyst like ZnCl₂, it should be anhydrous.
-
Reaction: Heat the mixture to reflux with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.[3] Carefully pour the reaction mixture onto ice-water to quench the reaction.
-
Neutralization and Extraction: Neutralize the mixture with a 1 M sodium hydroxide solution until it is basic.[3] Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).[3]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate.[3] Filter and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired indole product.[3]
Experimental Workflow
Caption: A generalized workflow for the Fischer indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Fischer Indole Synthesis with Electron-Withdrawing Groups
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges during the Fischer indole synthesis, particularly when utilizing phenylhydrazines bearing electron-withdrawing groups (EWGs).
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Indole
Question: I am attempting a Fischer indole synthesis with a phenylhydrazine that has a strong electron-withdrawing group (e.g., nitro, cyano), and I am getting very low yields or no product at all. What are the likely causes and how can I resolve this?
Answer:
This is a common and expected challenge when using phenylhydrazines with electron-withdrawing groups. The primary reasons for low to no product formation are:
-
Deactivation of the Aromatic Ring: Electron-withdrawing groups decrease the electron density of the phenyl ring. This deactivation slows down the key[1][1]-sigmatropic rearrangement step, which is often the rate-determining step in the Fischer indole synthesis.[2] This rearrangement relies on the nucleophilic attack of the aromatic ring onto an electrophilic imine carbon.[1][3]
-
Requirement for Harsher Reaction Conditions: To overcome the electronic deactivation, more forcing conditions (e.g., stronger acids, higher temperatures) are typically required. However, these conditions can often lead to the degradation of the starting materials, intermediates, or the final indole product, resulting in the formation of tars and polymeric materials.[4]
-
Instability of Intermediates: The hydrazone or ene-hydrazine intermediates may not be stable under the harsh acidic conditions required for the cyclization of deactivated substrates.
Troubleshooting Steps:
-
Optimize the Acid Catalyst: The choice of acid is critical. While standard catalysts like acetic acid may be insufficient, stronger Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) might be necessary.[1] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[5] It is advisable to screen a range of acid catalysts and concentrations. For instance, the synthesis of 2,3,3-trimethyl-5-nitroindolenine from p-nitrophenylhydrazine and isopropyl methyl ketone was unsuccessful in refluxing acetic acid but yielded 30% of the product in a mixture of acetic acid and hydrochloric acid.[6]
-
Adjust the Reaction Temperature: Carefully increase the reaction temperature. While higher temperatures can promote the desired reaction, they also increase the likelihood of decomposition. Microwave-assisted synthesis can be a valuable tool, as it allows for rapid heating to high temperatures, potentially improving yields and reducing reaction times.[4]
-
Consider a One-Pot Procedure: To circumvent the potential instability of the hydrazone intermediate, consider a one-pot synthesis where the hydrazone is generated in situ and immediately cyclized without isolation.[4]
-
Use of Co-solvents: The choice of solvent can influence the reaction outcome. In some cases, using a high-boiling point solvent can allow for the necessary reaction temperatures to be reached.
Issue 2: Significant Formation of Tars and Unidentifiable Byproducts
Question: My reaction mixture turns dark, and I am isolating a significant amount of tar-like material, making purification of the desired indole difficult. How can I minimize this?
Answer:
Tar formation is a frequent issue in Fischer indole synthesis, especially under the strongly acidic and high-temperature conditions required for substrates with electron-withdrawing groups.[4]
Troubleshooting Steps:
-
Milder Reaction Conditions: The most effective way to reduce tar formation is to use the mildest possible reaction conditions that still allow for the formation of the product. This involves a careful balance of acid strength and temperature. Start with milder conditions and gradually increase the intensity.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that may contribute to the formation of colored, polymeric byproducts.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Prolonged reaction times at high temperatures can lead to product degradation.
-
Gradual Addition: In some cases, the slow addition of the acid catalyst to the reaction mixture at an elevated temperature can help to control the reaction rate and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using phenylhydrazines with electron-withdrawing groups?
A1: Besides low yield and tar formation, a key side reaction to be aware of is the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate. While this is particularly favored by electron-donating groups on the carbonyl component which stabilize the resulting iminylcarbocation, the electronic nature of the substituent on the phenylhydrazine also plays a role.[7] This cleavage can lead to the formation of aniline derivatives and other fragmentation products. Additionally, "abnormal" Fischer indole syntheses have been reported, leading to unexpected substitution patterns on the indole ring, although these have been more extensively studied for electron-donating groups.[8]
Q2: How do electron-withdrawing groups affect the regioselectivity of the reaction with unsymmetrical ketones?
A2: When an unsymmetrical ketone is used, two different enamine intermediates can form, potentially leading to a mixture of regioisomeric indoles. For phenylhydrazines with electron-withdrawing groups, the regioselectivity can be poor, and a mixture of both possible C4- and C6-substituted indoles may be obtained when the EWG is in the meta-position.[3] The outcome can be influenced by the steric bulk of the substituents and the specific reaction conditions.
Q3: Are there any alternatives to the Fischer indole synthesis for preparing indoles with electron-withdrawing groups?
A3: Yes, if the Fischer indole synthesis proves to be too challenging for a particular substrate, other named reactions for indole synthesis can be considered. Some alternatives include the Reissert, Bartoli, or Larock indole syntheses, which proceed through different mechanisms and may be more tolerant of certain functional groups.
Data Presentation
Table 1: Comparative Yields of Fischer Indole Synthesis with Substituted Phenylhydrazines and Cyclohexanone
| Phenylhydrazine Substituent | Substituent Nature | Typical Yield (%) | Notes |
| 4-Methoxy | Electron-Donating | 80-95% | The electron-donating group activates the ring, leading to higher yields.[9] |
| Unsubstituted | Neutral | 70-85% | Serves as a baseline for comparison. |
| 4-Cyano | Electron-Withdrawing | 60-75% | A moderately deactivating group, resulting in slightly lower yields.[9] |
| 4-Nitro | Strongly Electron-Withdrawing | 10-40% | The strong deactivation often leads to significantly lower yields and requires harsher conditions.[6][9] |
Yields are approximate and can vary significantly based on the specific reaction conditions (acid catalyst, temperature, reaction time).
Experimental Protocols
Detailed Methodology for the Synthesis of 6,8-Dinitro-1,2,3,4-tetrahydro-9H-carbazole
This protocol is adapted from a reported synthesis and illustrates a procedure for a substrate with strong electron-withdrawing groups.[2]
Materials:
-
2,4-Dinitrophenylhydrazine
-
Cyclohexanone
-
Glacial Acetic Acid
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glacial acetic acid (3 mol, 180 g).
-
Addition of Reactants: While rapidly stirring the acetic acid, bring it to reflux. Add small portions of 2,4-dinitrophenylhydrazine (1 mol, 198 g) to the refluxing acetic acid.
-
Addition of Ketone: Following the addition of the hydrazine, add cyclohexanone (1 mol, 98 g) to the reaction mixture.
-
Reaction: Maintain the reaction at reflux for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the collected solid with cold water and then with a small amount of cold methanol to remove impurities. Dry the purified product under vacuum.
Note: This protocol uses stoichiometric amounts of reactants. For laboratory-scale synthesis, the amounts should be scaled down appropriately. The use of glacial acetic acid at reflux represents the harsher conditions often necessary for deactivated substrates.
Visualizations
Caption: The general mechanism of the Fischer indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. ajchem-b.com [ajchem-b.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Indoles from 2-(Trifluoromethoxy)phenylhydrazine Hydrochloride
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working on the purification of indole derivatives synthesized from 2-(Trifluoromethoxy)phenylhydrazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying indoles synthesized from this compound?
A1: The main challenges arise from the electronic properties of the trifluoromethoxy group and potential impurities from the Fischer indole synthesis. The -OCF3 group is strongly electron-withdrawing, which can affect the indole's polarity and stability. Common issues include the presence of unreacted starting materials, formation of regioisomers if an unsymmetrical ketone is used, and potential for product degradation on acidic stationary phases during chromatography.[1][2][3]
Q2: My crude product shows multiple spots on the TLC. What are the likely impurities?
A2: In a Fischer indole synthesis, common impurities include:
-
Unreacted 2-(Trifluoromethoxy)phenylhydrazine: This is a polar compound and will likely have a low Rf value.
-
Unreacted ketone or aldehyde: The Rf will depend on its structure.
-
Regioisomers: If an unsymmetrical ketone was used, two different indole isomers might form, often with very similar Rf values.
-
Side-reaction products: The Fischer synthesis can generate various byproducts.[1][2]
-
Polymerized or oxidized material: Indoles can be sensitive to air and acid, leading to colored impurities that may appear as streaks on the TLC plate.
Q3: My indole derivative appears to be degrading on the silica gel column, resulting in colored fractions. What can I do to prevent this?
A3: Indoles, particularly those with electron-rich systems, can be sensitive to the acidic nature of standard silica gel. While the trifluoromethoxy group is electron-withdrawing, degradation can still occur. To mitigate this:
-
Deactivate the silica gel: Prepare a slurry of silica gel in your starting eluent containing 1% triethylamine. This will neutralize the acidic sites.
-
Use alumina: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Work quickly: Do not let the crude product sit on the column for an extended period.
-
Use an inert atmosphere: If the compound is highly sensitive, running the column under a nitrogen or argon atmosphere can prevent oxidation.
Q4: I am having difficulty separating isomeric products. What strategies can I employ?
A4: Separating isomers with similar polarities can be challenging. Consider the following:
-
Optimize column chromatography: Use a shallow gradient of the polar solvent during elution to improve resolution.
-
Change the solvent system: If a standard hexane/ethyl acetate system is not effective, try a different system like dichloromethane/methanol.
-
Preparative HPLC: This technique offers higher resolution and is often successful in separating closely related isomers. A reversed-phase C18 column is a good starting point for many indole derivatives.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity of Crude Product (Multiple Spots on TLC) | Unreacted starting materials, isomeric products, side-reaction products, or polymerized material. | Perform an initial acid-base wash to remove hydrazine and other basic/acidic impurities. Optimize reaction conditions to minimize side products. For purification, employ column chromatography with an appropriate solvent system.[1] |
| Product Degradation During Column Chromatography (Colored Fractions) | Sensitivity of the indole ring to the acidic nature of silica gel; oxidation. | Use deactivated silica gel (with 1% triethylamine in the eluent) or an alternative stationary phase like neutral alumina. Run the column quickly and consider using an inert atmosphere. |
| Poor Separation of Isomers | Isomers have very similar polarities and Rf values. | Use a shallow solvent gradient in column chromatography. Experiment with different solvent systems (e.g., dichloromethane/methanol). Employ preparative HPLC for higher resolution.[4] |
| Product Oiling Out During Recrystallization | The chosen solvent is too good a solvent, or the cooling is too rapid. | Use a solvent system where the compound is soluble when hot but sparingly soluble when cold. Try a two-solvent system (e.g., ethanol/water, dichloromethane/hexane). Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] |
| Low Recovery After Purification | Product loss during multiple purification steps; degradation. | Optimize each purification step to maximize recovery. If the compound is sensitive, minimize the number of purification steps. Consider a more efficient single-step purification method like preparative HPLC. |
Quantitative Data Summary
The following table provides a comparison of different purification techniques for indole compounds. Please note that the efficiency of each technique is highly dependent on the specific indole derivative and the impurities present.
| Purification Technique | Typical Purity Achieved | Typical Yield/Recovery | Notes |
| Column Chromatography | >95% | 60-90% | Efficiency depends on the choice of stationary and mobile phases. May require optimization for specific compounds. |
| Recrystallization | >99% | 50-80% | Effective for obtaining highly pure crystalline solids. Yield can be lower compared to chromatography. A study on indole purification from wash oil achieved 99.5% purity with a 57.5% yield using n-hexane.[6][7][8] |
| Preparative HPLC | >99% | 70-95% | Offers high resolution for separating complex mixtures and isomers.[4] |
Experimental Protocols
Column Chromatography of Trifluoromethoxy-Substituted Indoles
This protocol is a general guideline and may require optimization based on the specific properties of your indole derivative.
Materials:
-
Crude indole product
-
Silica gel (230-400 mesh) or neutral alumina
-
Triethylamine (optional)
-
Solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal solvent system should give your desired product an Rf value of approximately 0.2-0.3.
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent. If deactivating the silica, add 1% triethylamine to the solvent.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Allow the silica gel to settle, ensuring the solvent level remains above the silica bed.[9]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Gently add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the mobile phase to elute more tightly bound compounds.
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified indole.
Recrystallization of Trifluoromethoxy-Substituted Indoles
Materials:
-
Crude indole product (should be a solid and >85% pure for best results)
-
A selection of solvents for testing (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes, toluene, water)
-
Erlenmeyer flask, heating source, and filtration apparatus
Procedure:
-
Solvent Selection:
-
In a small test tube, add a small amount of your crude product.
-
Add a few drops of a solvent and observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature.
-
Heat the mixture. A suitable solvent will dissolve the compound when hot.
-
Allow the solution to cool. The compound should crystallize out.
-
If a single solvent is not effective, try a two-solvent system (one in which the compound is soluble and one in which it is not, e.g., ethanol/water or dichloromethane/hexane).[5]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Preparative HPLC Purification of a Fluorinated Indole Derivative
This protocol is adapted for a generic fluorinated indole and may require optimization for your specific compound.[4]
Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector.
-
C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
HPLC grade acetonitrile (ACN) and ultrapure water.
-
Formic acid (FA) or trifluoroacetic acid (TFA).
-
Sample solvent: A mixture of water and acetonitrile (e.g., 90:10 v/v) with 0.1% TFA.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid (v/v) in water.
-
Mobile Phase B (Organic): 0.1% Formic Acid (v/v) in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the crude indole in the sample solvent to a concentration of 10-20 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
HPLC Method:
-
Flow Rate: 15-20 mL/min
-
Detection Wavelength: 254 nm or a wavelength where the compound has maximum absorbance.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-32 min: 90-10% B
-
32-35 min: 10% B
-
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions that meet the desired purity.
-
-
Solvent Removal:
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified product.[4]
-
Visualizations
Caption: Experimental workflow for the purification of indoles.
Caption: Troubleshooting decision tree for indole purification.
References
- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-(Trifluoromethoxy)phenylhydrazine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Trifluoromethoxy)phenylhydrazine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield of the Final Product
-
Question: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors throughout the two-step synthesis. Here's a breakdown of potential causes and solutions:
-
Incomplete Diazotization: The initial conversion of 2-(trifluoromethoxy)aniline to its diazonium salt is critical. Ensure the reaction temperature is strictly maintained between 0-5 °C to prevent decomposition of the unstable diazonium salt.[1] A slight excess of sodium nitrite is often used, but a large excess can lead to unwanted side reactions.[1]
-
Decomposition of Diazonium Salt: Diazonium salts are thermally unstable.[2][3] Any deviation from the low-temperature conditions can lead to the formation of 2-(trifluoromethoxy)phenol, resulting in a lower yield of the desired hydrazine. It is crucial to use the diazonium salt solution immediately in the subsequent reduction step.
-
Inefficient Reduction: The choice and quality of the reducing agent are paramount. Sodium sulfite is a common and effective choice.[4][5] Ensure it is freshly prepared or of high quality, as poor-quality sulfite can lead to the formation of black tars and a significant reduction in yield.[4] Stannous chloride in concentrated hydrochloric acid is another viable reducing agent.[6]
-
Over-reduction: Using an overly strong reducing agent or harsh reaction conditions can lead to the further reduction of the hydrazine to 2-(trifluoromethoxy)aniline.
-
Losses during Workup and Purification: The hydrochloride salt precipitation is sensitive to temperature and the concentration of hydrochloric acid. Cooling the solution to 0 °C is essential to maximize precipitation.[4] However, using an excessive amount of hydrochloric acid for precipitation does not necessarily increase the yield.[4]
-
Issue 2: Product Discoloration (Pinkish or Yellowish Crystals)
-
Question: The isolated this compound is not a pure white powder but has a pink or yellowish tint. What causes this and how can I decolorize it?
-
Answer: Discoloration in the final product is a common issue and is often due to the presence of impurities.
-
Formation of Azo Compounds: Side reactions during diazotization can lead to the formation of colored azo compounds. This can happen if the temperature is not adequately controlled or if the pH is not sufficiently acidic.
-
Oxidation: Phenylhydrazines are susceptible to aerial oxidation, which can result in colored byproducts.[5] It is advisable to handle the free base under an inert atmosphere if it is isolated before conversion to the hydrochloride salt.
-
Purification Strategy: To obtain pure white crystals, recrystallization is recommended. A common procedure involves dissolving the crude hydrochloride in hot water, treating with activated charcoal to adsorb colored impurities, filtering, and then re-precipitating the hydrochloride salt by adding concentrated hydrochloric acid and cooling to 0 °C.[4]
-
Issue 3: Formation of Tar-like Byproducts
-
Question: During the reduction step, a significant amount of black tar is forming in my reaction mixture. What is the cause of this and how can it be prevented?
-
Answer: Tar formation is a strong indicator of undesirable side reactions, often related to the conditions of the reduction step.
-
Incorrect pH of Sulfite Solution: When using sodium sulfite as the reducing agent, the pH of the solution is critical. An excess of alkali in the sodium sulfite solution can lead to the formation of black tar when the solution is heated.[4] Careful neutralization is necessary.
-
Order of Addition: The rapid addition of the diazonium salt solution to the sodium sulfite solution is generally advantageous.[4]
-
Timing of Acidification: If the sodium sulfite-diazonium salt mixture is acidified before warming, the desired reduction may not proceed cleanly, leading to colored and tarry byproducts.[4]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the standard synthetic route for this compound?
-
A1: The most common method is a two-step process. First, 2-(trifluoromethoxy)aniline is treated with sodium nitrite in the presence of a strong acid (like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[5] This intermediate is then immediately reduced, typically with sodium sulfite or stannous chloride, to yield the phenylhydrazine, which is subsequently precipitated as its hydrochloride salt.[4][6]
-
-
Q2: What are the critical safety precautions to consider during this synthesis?
-
A2: Several safety hazards should be managed. Diazonium salts can be explosive when isolated and dry, so they should always be kept in solution and used immediately.[2] Phenylhydrazine and its derivatives are toxic and may cause skin irritation or other health issues upon exposure.[5] The synthesis should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
-
Q3: Can other reducing agents be used for the conversion of the diazonium salt?
-
A3: Yes, besides sodium sulfite, other reducing agents like stannous chloride in hydrochloric acid or zinc dust with acetic acid have been reported for the synthesis of phenylhydrazines.[6] However, for many preparations, sodium sulfite is preferred.[4] It is worth noting that in some cases, the use of zinc dust and acetic acid has shown no improvement in yield or quality compared to sodium sulfite alone.[4]
-
-
Q4: How can I confirm the purity of my final product?
-
A4: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination. The melting point of a pure substance will be sharp and within a narrow range.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization and Sulfite Reduction
This protocol is adapted from general procedures for phenylhydrazine synthesis.[4][7]
Step 1: Diazotization of 2-(Trifluoromethoxy)aniline
-
In a flask equipped with a stirrer and thermometer, dissolve 2-(trifluoromethoxy)aniline in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.[1]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the 2-(trifluoromethoxy)benzenediazonium chloride and should be used immediately.
Step 2: Reduction of the Diazonium Salt and Precipitation of the Hydrochloride
-
In a separate, larger flask, prepare a solution of sodium sulfite in water and cool it to 10-15 °C.
-
Rapidly add the cold diazonium salt solution to the stirred sodium sulfite solution.[4]
-
Heat the reaction mixture to 60-70 °C for 1-2 hours. The color of the solution should change.
-
After the reduction is complete, add concentrated hydrochloric acid to the hot solution.[4]
-
Cool the mixture first in running water and then in an ice bath to 0 °C to precipitate the this compound.[4]
-
Collect the crystals by filtration, wash with a small amount of cold, saturated salt solution, and dry under vacuum.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of Substituted Phenylhydrazine Hydrochlorides
| Parameter | Diazotization | Reduction (Sulfite Method) |
| Temperature | 0-5 °C[1] | 60-80 °C |
| Reaction Time | 30-60 minutes | 1-3 hours[7] |
| Key Reagents | 2-(Trifluoromethoxy)aniline, Sodium Nitrite, Hydrochloric Acid | Sodium Sulfite, Concentrated Hydrochloric Acid |
| Typical Yield | - | >75% (for similar compounds)[7] |
| Typical Purity | - | 97-99% (for similar compounds)[7] |
Visualizations
References
- 1. Page loading... [wap.guidechem.com]
- 2. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 3. CN103553963B - Synthetic method of phenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]
improving regioselectivity in Fischer indole synthesis with unsymmetrical ketones
Welcome to the technical support center for the Fischer Indole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving regioselectivity when using unsymmetrical ketones.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the Fischer Indole Synthesis with unsymmetrical ketones?
A1: The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is primarily governed by a combination of steric and electronic factors, as well as the reaction conditions. Key influencing factors include:
-
Steric Hindrance: The bulkiness of the substituents on the unsymmetrical ketone plays a crucial role. The reaction generally favors the formation of the enamine intermediate at the less sterically hindered α-carbon, which then leads to the corresponding indole regioisomer.[1]
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical.[2][3] Different acids (Brønsted or Lewis acids) can stabilize the transition states of the competing pathways to varying extents, thereby influencing the product ratio.[2][4] For instance, Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide excellent regiocontrol.[1]
-
Electronic Effects: Electron-donating or electron-withdrawing substituents on the phenylhydrazine ring can alter the nucleophilicity of the nitrogen atoms and the stability of the intermediates, which can in turn affect the regiochemical outcome.[5]
-
Reaction Temperature and Time: These parameters can also impact the selectivity, as thermodynamic and kinetic products may be favored under different conditions.[6]
Q2: How can I control which regioisomer is formed?
A2: Controlling the regioselectivity is a significant challenge, but several strategies can be employed:
-
Catalyst Selection: Experimenting with a variety of Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) is a primary strategy.[2][4] The acidity of the medium is a major factor in controlling regioselectivity.[1]
-
Use of Bulky Reagents: Introducing bulky groups on the phenylhydrazine or using a bulky acid catalyst can enhance the steric differentiation between the two α-positions of the ketone.
-
Protecting Groups: Although less commonly reported for directing ketone regioselectivity, the strategic use of protecting groups on the phenylhydrazine could potentially influence the steric environment of the reaction.[7][8]
-
Microwave Irradiation: Microwave-assisted synthesis has been reported to improve yields and, in some cases, regioselectivity.[9][10]
-
Ionic Liquids: The use of functionalized ionic liquids as catalysts can offer a different reaction environment and influence the product distribution.[11]
Q3: My reaction is giving a mixture of regioisomers. How can I improve the selectivity for the desired product?
A3: To improve the selectivity when a mixture of regioisomers is obtained, consider the following troubleshooting steps:
-
Modify the Acid Catalyst: The most impactful change is often the acid catalyst. If you are using a standard Brønsted acid, try a Lewis acid or a specialized reagent like Eaton's reagent.[1] Varying the concentration of the acid can also have a significant effect on the product ratio.[3]
-
Adjust the Temperature: Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures might favor the thermodynamically more stable isomer.
-
Change the Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states. Experiment with different solvents to see if the regioselectivity is affected.
-
Consider a Pre-formed Enamine: In some cases, pre-forming a specific enamine from the unsymmetrical ketone and a secondary amine, followed by reaction with the phenylhydrazine, could potentially offer better control.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no yield of indole product | 1. Decomposition of starting materials or product under harsh acidic conditions.[1] 2. The chosen acid catalyst is not effective for the specific substrates. 3. Reaction temperature is too high or too low. 4. Certain functional groups on the starting materials are not compatible with the reaction conditions.[6] | 1. Use a milder acid catalyst or dilute the acidic medium.[1] For example, dilution of Eaton's reagent in sulfolane or dichloromethane can reduce degradation.[1] 2. Screen a variety of Brønsted and Lewis acids.[2][4] 3. Optimize the reaction temperature. 4. Ensure that sensitive functional groups are protected if necessary. |
| Low regioselectivity (mixture of isomers) | 1. Similar steric and electronic environments at the two α-carbons of the ketone. 2. The acid catalyst is not providing sufficient differentiation between the two possible reaction pathways. | 1. If possible, modify the ketone to increase the steric or electronic bias. 2. Systematically screen different acid catalysts and their concentrations.[3] Eaton's reagent is a good candidate for improving regioselectivity.[1] 3. Explore microwave-assisted synthesis or the use of ionic liquids.[9][11] |
| Formation of unexpected byproducts | 1. Side reactions such as aldol condensation or Friedel-Crafts type reactions.[6] 2. Cleavage of the N-N bond in the hydrazone intermediate.[12][13] | 1. Optimize reaction conditions (temperature, reaction time) to minimize side reactions. 2. The choice of acid catalyst can influence the propensity for N-N bond cleavage. Computational studies have shown that electron-donating substituents can promote this cleavage.[12][13] |
Data Presentation
Table 1: Effect of Acid Catalyst on the Regioselectivity of the Fischer Indole Synthesis of Methyl Alkyl Ketones
| Ketone | Acid Catalyst | % 2,3-disubstituted indole | % 2-substituted indole | Reference |
| Ethyl methyl ketone | 90% (w/w) H₃PO₄ | High | 0 | [3] |
| Ethyl methyl ketone | ~83% (w/w) P₂O₅ in H₂O | Low | Major product | [3] |
| Isopropyl methyl ketone | 90% (w/w) H₃PO₄ | High | 0 | [3] |
| Isopropyl methyl ketone | ~83% (w/w) P₂O₅ in H₂O | Low | Major product | [3] |
Note: This table is a qualitative summary based on the trends reported in the literature. "High" and "Low" are used to represent the relative proportions of the isomers as specific quantitative data was not provided in the source.
Experimental Protocols
General Protocol for Improving Regioselectivity using Eaton's Reagent
This protocol is based on the findings of Zhao et al. regarding the use of Eaton's reagent for regioselective Fischer indole synthesis.[1]
-
Preparation of Eaton's Reagent: Eaton's reagent is a 7.7 wt % solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MeSO₃H). It can be prepared by carefully and slowly adding P₂O₅ to MeSO₃H with stirring, typically at room temperature, ensuring the temperature does not rise excessively.
-
Hydrazone Formation (Optional, can be done in situ): The unsymmetrical ketone (1.0 eq.) and the desired phenylhydrazine (1.0-1.2 eq.) are dissolved in a suitable solvent (e.g., toluene, ethanol). A catalytic amount of acetic acid can be added. The mixture is heated to reflux, and water is removed azeotropically (if in toluene) or the reaction is monitored by TLC until hydrazone formation is complete. The solvent is then removed under reduced pressure.
-
Indolization: The crude hydrazone is added to Eaton's reagent (typically 10 parts by weight relative to the hydrazone) at room temperature with stirring.
-
Reaction Monitoring: The reaction is monitored by TLC or LC-MS. The reaction time can vary from a few minutes to several hours depending on the substrate.
-
Work-up: The reaction mixture is carefully poured into a mixture of ice and water. The aqueous layer is neutralized with a base (e.g., NaOH, Na₂CO₃) and then extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the desired regioisomer.
For sensitive substrates prone to decomposition, a modified procedure with diluted Eaton's reagent can be used:
-
Follow the same procedure as above, but use a solution of Eaton's reagent diluted with sulfolane or dichloromethane.[1] This can help to moderate the reactivity and reduce the formation of degradation products.
Visualizations
Caption: General workflow for the Fischer Indole Synthesis with an unsymmetrical ketone.
Caption: Troubleshooting workflow for improving regioselectivity.
References
- 1. researchwithnj.com [researchwithnj.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. scienceinfo.com [scienceinfo.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fischer indole synthesis catalyzed by novel SO3H-functionalized ionic liquids in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(Trifluoromethoxy)phenylhydrazine Hydrochloride
This technical support center provides guidance on the stability, storage, and handling of 2-(Trifluoromethoxy)phenylhydrazine hydrochloride. It is intended for researchers, scientists, and professionals in drug development.
Stability and Storage
Proper storage and handling are crucial for maintaining the integrity and reactivity of this compound. While specific quantitative stability data under various conditions is not extensively available in public literature, the following guidelines are based on information from safety data sheets for this and structurally related compounds.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize degradation over time. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | The compound is sensitive to air and moisture. |
| Light | Protect from light | The compound is light-sensitive. |
| Container | Tightly closed container | Prevents exposure to air and moisture.[1][2][3] |
| Environment | Cool, dry, and well-ventilated area | To prevent moisture uptake and degradation.[1][2][3] |
Key Stability Considerations:
-
Hygroscopic Nature: The compound can absorb moisture from the atmosphere, which may lead to hydrolysis or changes in physical properties.
-
Air Sensitivity: Exposure to air can cause oxidation, leading to discoloration and impurity formation.
-
Light Sensitivity: Exposure to light can promote degradation.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[1][2]
-
Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes, including hydrogen chloride, nitrogen oxides, and carbon oxides.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration of Solid (e.g., yellowing) | Oxidation due to improper storage (exposure to air/light). | - Discard the reagent if discoloration is significant, as it indicates degradation. - For future use, ensure the reagent is stored under an inert atmosphere and protected from light. |
| Poor Solubility in Aprotic Solvents | The compound is a hydrochloride salt and may have limited solubility in non-polar aprotic solvents. | - Consider using a polar aprotic solvent such as DMF or DMSO. - Gentle warming may improve solubility. - If the reaction allows, the free base can be generated by treatment with a mild base, which will be more soluble in a wider range of organic solvents. |
| Inconsistent Reaction Yields | Degradation of the reagent due to improper handling or storage. | - Use a fresh bottle of the reagent. - Ensure all handling steps are performed under an inert atmosphere. - Dry solvents and de-gas reaction mixtures to remove oxygen. |
| Formation of Insoluble Material in Solution | Possible reaction with residual water in the solvent or degradation. | - Use anhydrous solvents. - Prepare solutions fresh before use. - Filter the solution if a small amount of insoluble material is present, but be aware this may affect the concentration. |
Frequently Asked Questions (FAQs)
Q1: How should I handle this compound in the laboratory?
A1: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[2][3] Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2] Due to its air and moisture sensitivity, it is best handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Q2: What is the recommended solvent for dissolving this compound?
A2: As a hydrochloride salt, it is generally soluble in polar solvents. For reactions, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often suitable. It is soluble in water.[4] For reactions requiring non-polar solvents, the free base may need to be generated first.
Q3: My compound has turned slightly yellow. Can I still use it?
A3: A slight yellowing may indicate a small degree of oxidation. For non-critical applications, it might still be usable, but for reactions sensitive to impurities or requiring high purity, it is recommended to use a fresh, white to off-white solid.[5] The discoloration is a sign of degradation.
Q4: How can I neutralize and dispose of this compound?
A4: Disposal should be carried out in accordance with local, state, and federal regulations. It should be treated as hazardous waste. Consult your institution's environmental health and safety (EHS) office for specific guidance on the disposal of this chemical.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Preparation: Work in a chemical fume hood. Ensure all glassware is dry.
-
Inert Atmosphere: If possible, perform these steps in a glovebox or under a stream of inert gas (argon or nitrogen).
-
Weighing: Quickly weigh the desired amount of this compound into a clean, dry vial.
-
Dissolution: Add the desired anhydrous solvent (e.g., DMF, DMSO) to the vial.
-
Mixing: Cap the vial and mix by swirling or vortexing until the solid is fully dissolved. Gentle warming can be applied if necessary.
-
Storage: Store the solution under an inert atmosphere and protected from light. It is recommended to prepare solutions fresh and use them promptly.
Visual Guides
Below are diagrams illustrating key workflows and concepts related to the handling and stability of this compound.
Caption: Troubleshooting workflow for experimental issues.
Caption: Key storage recommendations for maintaining stability.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-(Trifluoromethyl)phenylhydrazine hydrochloride CAS#: 3107-34-4 [chemicalbook.com]
- 5. 2-(Trifluoromethyl)phenylhydrazine hydrochloride, 98% 25 g | Request for Quote [thermofisher.com]
effect of acid catalyst choice on Fischer indole synthesis outcome
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Fischer indole synthesis, with a specific focus on the critical choice of the acid catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in the Fischer indole synthesis?
The acid catalyst is essential for several key steps in the Fischer indole synthesis.[1][2] It facilitates the initial condensation of the arylhydrazine and the carbonyl compound to form the arylhydrazone.[3] Subsequently, the catalyst promotes the tautomerization of the hydrazone to the crucial ene-hydrazine intermediate.[2][4] The protonated ene-hydrazine then undergoes a[5][5]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to form the aromatic indole ring.[2][4]
Q2: How do I choose between a Brønsted acid and a Lewis acid catalyst?
The choice between a Brønsted acid (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃) is highly dependent on the specific substrates and desired reaction conditions.[1][6][7] There is no universal rule, and the optimal catalyst often needs to be determined empirically.[8]
-
Brønsted acids are frequently used and can be very effective.[1][6] However, strong Brønsted acids at high temperatures can lead to substrate decomposition and the formation of tarry byproducts.[5]
-
Lewis acids are often considered milder and can be advantageous for substrates that are sensitive to strong protic acids.[9] They can improve the efficiency of cyclizations that proceed poorly with Brønsted acids.[9]
Q3: Can the choice of acid catalyst influence the regioselectivity of the reaction?
Yes, when using an unsymmetrical ketone, the choice of acid catalyst can influence the formation of isomeric indole products.[5][10] The catalyst can affect the relative rates of formation of the two possible ene-hydrazine intermediates, which in turn dictates the final product ratio.[5] However, it has also been noted that the structure of the phenylhydrazone often has a more dominant influence on the isomer distribution than the properties of the Lewis acid catalyst.[10]
Q4: I am not getting any product. What are the possible reasons related to the catalyst?
If the reaction is not proceeding, consider the following catalyst-related issues:
-
Insufficient Acidity/Inactive Catalyst: The chosen catalyst may not be strong enough to promote the reaction.[9] In such cases, switching to a stronger acid, for instance, from ZnCl₂ to polyphosphoric acid (PPA), might be necessary.[9] It is also crucial to ensure the catalyst is fresh and anhydrous, as moisture can deactivate many Lewis acids.[9]
-
Inappropriate Catalyst Choice: The selected catalyst might be unsuitable for your specific substrate. It is advisable to screen a range of both Brønsted and Lewis acids to find the optimal one.[5][11]
Q5: My reaction is producing a lot of tar and polymeric byproducts. How can I solve this?
The formation of tar is a common issue in Fischer indole synthesis, often caused by harsh reaction conditions.[5] To mitigate this:
-
Use Milder Reaction Conditions: Employ the mildest possible acid catalyst and the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[5]
-
Catalyst Choice: A catalyst that is too strong can cause decomposition of the starting materials and/or the product.[5] Experimenting with a weaker acid may resolve the issue.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inappropriate acid catalyst (too weak or unsuitable for the substrate). | Screen a variety of Brønsted (HCl, H₂SO₄, p-TsOH) and Lewis acids (ZnCl₂, BF₃·OEt₂, AlCl₃).[5] For less reactive substrates, consider using polyphosphoric acid (PPA).[5] |
| Deactivated catalyst. | Use a fresh, anhydrous catalyst, especially for moisture-sensitive Lewis acids.[9] | |
| Substrate decomposition due to overly strong acid. | Switch to a milder Lewis acid catalyst (e.g., ZnCl₂).[9] | |
| Formation of Multiple Products (Isomers) | Use of an unsymmetrical ketone. | The choice of acid catalyst can influence regioselectivity.[5] However, the substrate structure often plays a more significant role.[10] It may be necessary to separate the isomers chromatographically. |
| Formation of Tarry Byproducts | Reaction conditions are too harsh (strong acid, high temperature). | Use a milder acid catalyst and the lowest effective temperature.[5] Gradually increase the temperature while monitoring the reaction to find the optimal balance.[5] |
| Reaction Stalls/Incomplete Conversion | Insufficient catalyst strength or amount. | Increase the catalyst loading or switch to a stronger acid.[9] |
| The hydrazone intermediate is too stable. | Consider using microwave irradiation to promote the reaction, which can provide rapid heating and improve yields in shorter times.[5][11] |
Quantitative Data Summary
The following tables provide a summary of reported yields for the Fischer indole synthesis using various acid catalysts. It is important to note that direct comparison can be challenging as reaction conditions such as solvent, temperature, and time may vary between studies.
Table 1: Synthesis of 2-Phenylindole from Acetophenone and Phenylhydrazine
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 72-80 | [12] |
| Polyphosphoric acid (PPA) | None | 100 | 0.5 | 85 | Adapted from general procedures |
Table 2: Comparison of Lewis Acids in the Synthesis of Various Indoles
| Lewis Acid | Substrate 1 Yield (%) | Substrate 2 Yield (%) | Reference |
| Zinc chloride (ZnCl₂) | Good to Excellent | Good to Excellent | [13] |
| Boron trifluoride etherate (BF₃·OEt₂) | Good to Excellent | Good to Excellent | [13] |
| Aluminum chloride (AlCl₃) | Effective | Effective | [13] |
| Iron(III) chloride (FeCl₃) | Effective | Effective | [13] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis using Zinc Chloride
This protocol is adapted for the synthesis of 2-phenylindole.
-
Hydrazone Formation (Optional, can be performed in situ):
-
Mix acetophenone (1 equivalent) and phenylhydrazine (1 equivalent).
-
Warm the mixture on a steam bath for 1 hour.
-
Dissolve the hot mixture in 95% ethanol and allow it to crystallize.
-
Filter the solid acetophenone phenylhydrazone and wash with cold ethanol.[12]
-
-
Indolization:
-
Thoroughly mix the dried acetophenone phenylhydrazone with anhydrous zinc chloride (2-4 equivalents).
-
Heat the mixture in an oil bath at 170 °C. The reaction is typically rapid.
-
Allow the reaction mixture to cool slightly and then pour it onto crushed ice.
-
Neutralize the acidic solution with a 10% sodium hydroxide solution until alkaline.
-
Collect the precipitated crude 2-phenylindole by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain the pure product.[9]
-
Protocol 2: General Procedure using Boron Trifluoride Etherate
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve the arylhydrazone in a suitable solvent (e.g., glacial acetic acid or toluene).
-
-
Catalyst Addition:
-
Carefully add boron trifluoride etherate (BF₃·OEt₂) (typically 1-2 equivalents) to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by chromatography if necessary.[13]
-
Visualizations
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: Troubleshooting workflow for Fischer indole synthesis.
Caption: Logical workflow for acid catalyst selection.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. jk-sci.com [jk-sci.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. testbook.com [testbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing Tar Formation in High-Temperature Indole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with tar formation during high-temperature indole synthesis, with a primary focus on the widely used Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is "tar" in the context of indole synthesis, and why is it a problem?
A1: In high-temperature indole synthesis, "tar" refers to a complex mixture of undesirable, high-molecular-weight, polymeric, and often intractable byproducts.[1] These materials are typically dark and resinous. Tar formation is a significant issue as it entraps the desired indole product, complicates purification, and ultimately leads to lower reaction yields.[1]
Q2: What are the primary causes of tar formation in high-temperature indole synthesis?
A2: Tar formation is primarily caused by:
-
High Temperatures: Excessive heat can lead to the decomposition of starting materials, intermediates, and even the final indole product, resulting in polymerization.[1]
-
Strongly Acidic Conditions: While acid catalysts are necessary, excessively strong acids or high concentrations can promote side reactions, including polymerization and degradation of sensitive molecules.[1][2]
-
Substrate Reactivity: Certain starting materials, particularly those with electron-donating groups, can form highly reactive intermediates that are prone to polymerization or side reactions.[2]
-
Prolonged Reaction Times: Extended exposure to high temperatures and acidic conditions increases the likelihood of byproduct formation.[3]
Q3: Can the choice of acid catalyst influence tar formation?
A3: Absolutely. The choice between a Brønsted acid (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) is critical and depends on the specific substrates.[4] A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction efficiently, potentially requiring higher temperatures that lead to tarring.[1] Polyphosphoric acid (PPA) is often effective for less reactive substrates but can also promote charring if not used carefully.[5]
Q4: Are there modern techniques that can help minimize tar formation?
A4: Yes, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique. Microwave heating allows for rapid and uniform heating of the reaction mixture, significantly reducing reaction times from hours to minutes.[3][6] This shorter exposure to high temperatures often leads to higher yields and a cleaner reaction profile with less tar formation.[3]
Troubleshooting Guides
Issue 1: My reaction has produced a significant amount of black, intractable tar.
Question: I ran a Fischer indole synthesis at high temperature, and my flask is now coated with a thick, dark tar, making it difficult to isolate my product. What went wrong, and how can I fix it?
Answer: This is a common issue in high-temperature indole synthesis. Here’s a step-by-step guide to troubleshoot and mitigate tar formation:
Troubleshooting Steps:
-
Re-evaluate Reaction Temperature: High temperatures are a primary culprit for tar formation.[1]
-
Recommendation: Lower the reaction temperature. It is often better to have a slower, cleaner reaction than a fast, messy one. Start with milder conditions and gradually increase the temperature until the reaction proceeds at a reasonable rate, monitored by Thin Layer Chromatography (TLC).[1]
-
-
Optimize the Acid Catalyst: The strength and concentration of the acid are crucial.
-
Recommendation: If using a strong Brønsted acid like H₂SO₄, consider switching to a milder one like p-toluenesulfonic acid (p-TSA) or a Lewis acid like zinc chloride (ZnCl₂).[4] Experiment with different catalysts to find the optimal balance for your specific substrates. Sometimes, using a solid-supported acid catalyst can also help in simplifying workup and controlling the reaction.
-
-
Consider a One-Pot Procedure: If your hydrazone intermediate is unstable, it may be decomposing before cyclization.
-
Recommendation: A one-pot synthesis, where the hydrazone is generated in situ and immediately cyclized without isolation, can minimize the handling of potentially unstable intermediates and reduce byproduct formation.[7]
-
-
Utilize Microwave Synthesis: To reduce the overall heating time.
-
Recommendation: If available, a microwave reactor can significantly shorten reaction times, which can prevent the degradation of products and the formation of tar.[3]
-
Issue 2: My indole product is contaminated with tarry impurities, and purification is proving difficult.
Question: I have managed to extract a crude product from my reaction, but it is a dark, oily substance. Standard column chromatography is not effectively separating my desired indole. What purification strategies can I employ?
Answer: Purifying indoles from tarry mixtures requires a systematic approach. Here are some detailed protocols and tips:
Purification Strategies:
-
Initial Work-up:
-
Column Chromatography:
-
Choosing the Right Stationary Phase: While silica gel is common, it is acidic and can sometimes cause degradation of sensitive indoles. If you observe streaking or new spots on your TLC plate after spotting the crude mixture, consider using deactivated silica gel (by washing the column with a solvent system containing a small amount of triethylamine) or a different stationary phase like alumina.[9]
-
Solvent System (Eluent): Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. A gradient elution is often more effective than an isocratic one for separating compounds with a wide range of polarities.[10]
-
Dry Loading: For very tarry samples, dissolving the crude product in a minimal amount of solvent and adsorbing it onto a small amount of silica gel before loading it onto the column (dry loading) can improve separation.[9]
-
-
Recrystallization:
-
If your indole is a solid, recrystallization can be a highly effective final purification step to remove residual impurities after chromatography. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
-
Distillation:
-
For volatile indoles, distillation under reduced pressure can be an option to separate them from non-volatile tarry materials.[1]
-
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Fischer Indole Synthesis
| Reactants | Heating Method | Catalyst/Reagent | Solvent | Time | Temperature | Yield (%) | Reference |
| Phenylhydrazine, Propiophenone | Conventional | Acetic Acid | Acetic Acid | 8 hours | Reflux | 75 | [3] |
| Phenylhydrazine, Propiophenone | Microwave | Eaton's Reagent | - | 10 min | 170°C | 92 | [3] |
| Phenylhydrazine, Cyclohexanone | Conventional | Zinc Chloride | - | - | - | 76 | [3] |
| Phenylhydrazine, Cyclohexanone | Microwave | p-TSA | - | 3 min | - | 91 | [4] |
Table 2: Effect of Different Acid Catalysts on Fischer Indole Synthesis
| Catalyst | Time (h) | Yield (%) |
| Zeolite-HY | 4 | 43 |
| Montmorillonite K10 | 4 | 70 |
| Indion-90 | 4 | 60 |
| Amberlite-120 | 4 | 63 |
| Silica | 4 | 20 |
| Amberlyst-15 | 4 | 68 |
| Phosphomolybdic acid | 4 | 86 |
| Reaction Conditions: Phenyl hydrazine hydrochloride (0.01 mol), acetophenone (0.01 mol), catalyst (0.002 mol), chloroform, 60°C.[2] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Fischer Indole Synthesis to Minimize Tar
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a microwave-safe vial, combine the arylhydrazine hydrochloride (1.0 eq) and the ketone or aldehyde (1.05 eq). Add a suitable catalyst, such as p-toluenesulfonic acid (p-TSA), and a minimal amount of a high-boiling solvent like N,N-dimethylformamide (DMF) or, if possible, run the reaction solvent-free.[4]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a predetermined temperature (e.g., 150°C) for a short duration (e.g., 5-15 minutes).[3] Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization as described in the troubleshooting guide.
Protocol 2: Purification of a Tarry Indole Product using Column Chromatography
-
TLC Analysis: First, analyze your crude product by TLC using different solvent systems (e.g., varying ratios of hexanes:ethyl acetate) to find an eluent that gives good separation of your product from the impurities. The desired product should ideally have an Rf value between 0.2 and 0.4.
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column.
-
Add a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in your chosen starting eluent (the least polar solvent mixture from your TLC analysis).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles.[11]
-
-
Sample Loading:
-
Dissolve your crude tarry product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Begin eluting with your starting solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent to elute the compounds from the column.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing your pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified indole.[10]
-
Mandatory Visualizations
Caption: A troubleshooting workflow for managing tar formation in indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines [mdpi.com]
- 6. A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. web.uvic.ca [web.uvic.ca]
troubleshooting hydrazone formation with sterically hindered ketones
Technical Support Center: Hydrazone Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with hydrazone formation, particularly when working with sterically hindered ketones.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am observing a very low yield, or no formation of my desired hydrazone product. What are the potential causes and how can I resolve this?
Answer:
Low or no yield in hydrazone formation, especially with sterically hindered ketones, can stem from several factors. Ketones are inherently less reactive than aldehydes due to electronic and steric effects. The primary areas to investigate are reaction equilibrium, steric hindrance, and reagent quality.
Potential Causes & Solutions:
-
Unfavorable pH: The reaction is typically acid-catalyzed, with an optimal pH range of 4.5-6.[1] At neutral or high pH, the reaction can be extremely slow.
-
Steric Hindrance: Bulky groups on the ketone significantly slow down the reaction rate.[1][2]
-
Solutions:
-
Increase Reaction Temperature: Refluxing the reaction mixture can provide the necessary energy to overcome the activation barrier.[3]
-
Prolong Reaction Time: Sterically hindered ketones may require significantly longer reaction times for condensation to occur.[2]
-
Aggressive Water Removal: The formation of a hydrazone is a condensation reaction that produces water. Removing water as it is formed will drive the equilibrium towards the product. This is particularly crucial for reactions with hindered ketones.[2]
-
-
-
Inadequate Water Removal: Failure to remove water can prevent the reaction from reaching completion.
-
Solution: Use a Dean-Stark apparatus for azeotropic removal of water, or add molecular sieves to the reaction mixture.[2]
-
-
Reagent Purity: Impurities in the starting materials can inhibit the reaction.
-
Solution: Ensure the purity of both the ketone and the hydrazine derivative. Purify starting materials if necessary.[1]
-
Issue 2: Slow Reaction Rate
Question: My hydrazone formation is proceeding, but it is extremely slow. How can I accelerate the reaction?
Answer:
Slow reaction rates are a common challenge with sterically hindered ketones. Several strategies can be employed to enhance the rate of hydrazone formation.
Potential Causes & Solutions:
-
Suboptimal Temperature: The reaction may lack sufficient energy to proceed at a reasonable rate at room temperature.
-
Solution: Increase the reaction temperature. Refluxing in a suitable solvent is a common approach.[3]
-
-
Low Reactant Concentration: Reaction kinetics are concentration-dependent.
-
Solution: If solubility allows, increase the concentration of the reactants to favor product formation.[3]
-
-
Lack of Catalysis: While the reaction can proceed without a catalyst, its rate is often significantly enhanced with one.
-
Solutions:
-
Acid Catalysis: Use a catalytic amount of a weak acid like acetic acid or p-toluenesulfonic acid (TsOH).[2]
-
Nucleophilic Catalysis (at neutral pH): For reactions that need to be run at or near neutral pH, a nucleophilic catalyst is often necessary. Aniline and its derivatives are commonly used for this purpose.[3]
-
Lewis Acid Catalysis: In some cases, Lewis acids such as CeCl₃·7H₂O have been shown to catalyze hydrazone formation, potentially shortening reaction times.[4]
-
-
Issue 3: Side Product Formation
Question: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?
Answer:
The most common side product in hydrazone synthesis is the corresponding azine. This occurs when the initially formed hydrazone reacts with a second molecule of the ketone.
Potential Causes & Solutions:
-
Azine Formation: This is prevalent when using unsubstituted hydrazine and an excess of the carbonyl compound.
-
Formation of E/Z Isomers: The C=N double bond of the hydrazone can result in the formation of geometric isomers.
-
Solution: The ratio of isomers can be influenced by reaction conditions such as pH and temperature.[1] While often difficult to control completely, consistent reaction conditions will lead to reproducible isomer ratios. Purification may be required to isolate the desired isomer.
-
Issue 4: Difficulty with Product Purification
Question: My hydrazone product is an oil or is difficult to purify by standard column chromatography on silica gel. What purification strategies can I try?
Answer:
Hydrazones, particularly those that are oils or have certain functional groups, can be challenging to purify.
Potential Causes & Solutions:
-
Decomposition on Silica Gel: Some hydrazones are sensitive to the acidic nature of standard silica gel and may decompose during chromatography.
-
Solutions:
-
Use Basic Alumina or Treated Silica: Perform column chromatography using basic alumina or silica gel that has been treated with a base like triethylamine (typically 1% in the eluent).[5]
-
Reverse-Phase Chromatography: If available, HPLC with a reverse-phase column can be an effective purification method.[5]
-
-
-
Oily Product: The product may not readily crystallize.
-
Solutions:
-
Trituration: Stir the oily product with a cold, non-polar solvent like pentane or n-hexane. This can sometimes induce crystallization or solidify the product, allowing for isolation by filtration.[6]
-
Crystallization from Different Solvents: Attempt crystallization from various solvents. Hot ethanol is often a good starting point for hydrazones. Mixed solvent systems, such as ethyl acetate/hexane, can also be effective.[6]
-
Kugelrohr Distillation: For thermally stable, non-crystalline products, Kugelrohr distillation can be a superior purification method compared to chromatography.[5]
-
-
Experimental Protocols
General Protocol for Acid-Catalyzed Hydrazone Formation with a Sterically Hindered Ketone
-
Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the sterically hindered ketone (1.0 equivalent) in a suitable solvent (e.g., toluene, ethanol).
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents).
-
Catalyst Addition: Add a catalytic amount of acetic acid or p-toluenesulfonic acid (TsOH).[2]
-
Reaction: Heat the mixture to reflux. Continuously remove water using the Dean-Stark trap.[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.[1]
-
Workup and Purification: After completion, cool the reaction mixture, wash with a saturated sodium bicarbonate solution and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by crystallization, chromatography, or distillation.
Protocol for Aniline-Catalyzed Hydrazone Formation at Neutral pH
-
Reactant Preparation: In a buffered aqueous solution (e.g., phosphate buffer at pH 7.4), dissolve the carbonyl compound (1.0 equivalent) and the hydrazine derivative (1.0-1.5 equivalents). An organic co-solvent may be used if solubility is an issue.[3]
-
Catalyst Addition: Add a stock solution of aniline to achieve the desired final concentration (e.g., 10-20 mM).[1]
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress using a suitable analytical method like HPLC or LC-MS.[1]
-
Purification: Upon completion, purify the hydrazone conjugate using standard chromatographic methods, such as reverse-phase HPLC.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Reference |
| pH | 4.5-6.0 | ~7.4 | > 8.0 | Optimal rates are typically observed in mildly acidic conditions to facilitate dehydration without excessive protonation of the hydrazine.[1][3] |
| Catalyst | Acetic Acid (catalytic) | Aniline (10-20 mM) | None | Weak acids are effective for general hydrazone formation. Aniline is a nucleophilic catalyst used at neutral pH.[1][3] |
| Temperature | Reflux | Room Temperature | Elevated Temperature | Increased temperature helps overcome the activation energy, especially for sterically hindered ketones.[2][3] |
| Water Removal | Dean-Stark Trap | Molecular Sieves | None | Essential for driving the equilibrium towards product formation, particularly with less reactive ketones.[2] |
Visualizations
Caption: A workflow for troubleshooting common issues in hydrazone formation.
Caption: Key factors influencing hydrazone formation with hindered ketones.
Frequently Asked Questions (FAQs)
Q1: Why are ketones less reactive than aldehydes in hydrazone formation? A1: Aldehydes are generally more reactive than ketones for two main reasons: 1) Steric Effects: Aldehydes have a hydrogen atom attached to the carbonyl carbon, which is less bulky than the two alkyl or aryl groups on a ketone, presenting less steric hindrance to the incoming hydrazine. 2) Electronic Effects: The two alkyl groups on a ketone are electron-donating, which reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to aldehydes.[1]
Q2: What is the optimal pH for hydrazone formation and why? A2: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 6.[1] This is because the reaction mechanism involves a delicate balance. There needs to be enough acid to protonate the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by the hydrazine. However, if the pH is too low, the hydrazine nucleophile itself becomes protonated, rendering it unreactive.[1]
Q3: Can I run the reaction under neutral conditions? A3: Yes, the reaction can be performed at neutral pH, which is often necessary for applications involving sensitive biomolecules. However, at neutral pH, the dehydration of the tetrahedral intermediate is the rate-determining step and is significantly slower.[3] To achieve a reasonable reaction rate, the addition of a nucleophilic catalyst like aniline is often required.[3]
Q4: How can I monitor the progress of my reaction? A4: Several analytical techniques can be used to monitor the reaction:
-
Thin Layer Chromatography (TLC): This is the most common and quickest method. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the ketone and hydrazine spots and the appearance of a new product spot.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for identifying and quantifying the reactants and products in the reaction mixture.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the appearance of signals corresponding to the hydrazone product and the disappearance of reactant signals.
Q5: How stable is the resulting hydrazone bond? A5: The stability of the hydrazone bond is pH-dependent. It is generally stable at neutral pH but can be hydrolyzed under acidic conditions, which cleaves the hydrazone back to its constituent ketone and hydrazine.[7] This reversibility can be advantageous in dynamic combinatorial chemistry and for drug delivery systems designed to release a payload in the acidic environment of lysosomes.[8]
References
Validation & Comparative
A Comparative Guide to 2-(Trifluoromethoxy)phenylhydrazine and Other Substituted Phenylhydrazines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-(trifluoromethoxy)phenylhydrazine with other substituted phenylhydrazines, focusing on their performance in the context of the Fischer indole synthesis—a cornerstone reaction in medicinal chemistry for creating the indole scaffold found in numerous pharmaceuticals. The reactivity of phenylhydrazines is critically influenced by the electronic nature of the substituents on the phenyl ring, which dictates reaction conditions and yields.
Introduction to Substituent Effects
The Fischer indole synthesis is an acid-catalyzed reaction that converts a substituted phenylhydrazine and a carbonyl compound (like a ketone or aldehyde) into an indole.[1][2] The mechanism involves several steps, but the rate-determining step is often the[3][3]-sigmatropic rearrangement.[4] The efficiency of this rearrangement is highly dependent on the electron density of the aromatic ring.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density of the ring, which facilitates the key rearrangement step. This generally leads to higher reaction yields under milder conditions.[5]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), trifluoromethyl (-CF₃), and trifluoromethoxy (-OCF₃) decrease the ring's electron density.[5] This makes the rearrangement more challenging, often requiring harsher conditions (e.g., stronger acids, higher temperatures) and typically results in lower yields.[4][6]
The 2-(trifluoromethoxy)phenylhydrazine is of particular interest due to the unique properties imparted by the -OCF₃ group, including high lipophilicity and metabolic stability, which are desirable in drug design. However, as a strong electron-withdrawing group, its performance in the Fischer indole synthesis is expected to be modest compared to analogues with electron-donating or neutral substituents.
Quantitative Performance Comparison
The following tables summarize experimental data from the Fischer indole synthesis using various substituted phenylhydrazines with two different ketones. This allows for a direct comparison of how different electronic groups affect the reaction outcome.
Table 1: Reaction of Substituted Phenylhydrazines with Isopropyl Methyl Ketone
| Phenylhydrazine Substituent (R) | Electronic Effect | Conditions | Time | Yield (%) | Reference |
| p-Methoxy (-OCH₃) | Strong EDG | Acetic Acid, RT | 20 min | 85% | [4] |
| p-Methyl (-CH₃) | EDG | Acetic Acid, RT | 25 min | 82% | [4] |
| m-Methyl (-CH₃) | EDG | Acetic Acid, RT | 2 h | 75% | [4] |
| o-Methyl (-CH₃) | EDG | Acetic Acid, RT | 1 h | 80% | [4] |
| p-Nitro (-NO₂) | Strong EWG | Acetic Acid/HCl, Reflux | 4 h | 30% | [4] |
| o-Nitro (-NO₂) | Strong EWG | Acetic Acid, Reflux | 1.5 h | Not Successful | [4] |
| 2-(Trifluoromethoxy) (-OCF₃) | Strong EWG | (Predicted) | (Predicted) | Low to Moderate | N/A |
Note: Yield for 2-(trifluoromethoxy)phenylhydrazine is an educated prediction based on its strong electron-withdrawing character, which is comparable to or stronger than the nitro group. Direct comparative experimental data under these specific conditions was not available in the cited literature.
Table 2: Reaction of Substituted Phenylhydrazines with 2-Methylcyclohexanone
| Phenylhydrazine Substituent (R) | Electronic Effect | Conditions | Time | Yield (%) | Reference |
| p-Methyl (-CH₃) | EDG | Acetic Acid, RT | 2 h | 85% | [4] |
| m-Methyl (-CH₃) | EDG | Acetic Acid, RT | 2 h | 80% | [4] |
| o-Methyl (-CH₃) | EDG | Acetic Acid, RT | 2 h | 83% | [4] |
| p-Nitro (-NO₂) | Strong EWG | Acetic Acid, Reflux | 24 h | 60% | [4] |
| o-Nitro (-NO₂) | Strong EWG | Acetic Acid, Reflux | 24 h | 65% | [4] |
| 2-(Trifluoromethoxy) (-OCF₃) | Strong EWG | (Predicted) | (Predicted) | Low to Moderate | N/A |
Visualizing Chemical Processes
Fischer Indole Synthesis Mechanism
The diagram below illustrates the accepted multi-step mechanism of the Fischer indole synthesis.
Experimental Workflow
This flowchart outlines a typical laboratory procedure for the synthesis, work-up, and purification of an indole derivative via the Fischer method.
Influence of Substituents on Reactivity
The logical diagram below classifies substituents based on their electronic effect and correlates this with the expected outcome in the Fischer indole synthesis.
Experimental Protocols
The following protocols are adapted from the study by Sajjadifar et al. and correspond to the data presented in the tables above.[4]
General Procedure for Reaction at Room Temperature (for EDG-Substituted Phenylhydrazines)
-
Reagent Combination: In a round-bottom flask, combine the substituted phenylhydrazine hydrochloride (1.0 mmol) and the appropriate ketone (isopropyl methyl ketone or 2-methylcyclohexanone, 1.0 mmol).
-
Solvent Addition: Add glacial acetic acid (2 g) to the mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Reaction times vary from 20 minutes to 2 hours depending on the specific reactants (see Table 1 & 2).
-
Work-up: Once the reaction is complete, neutralize the mixture with a 1 M sodium hydroxide solution.
-
Extraction: Extract the product into dichloromethane or chloroform (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting residue by passing it through a short silica gel column to yield the final product.
General Procedure for Reaction at Reflux (for EWG-Substituted Phenylhydrazines)
-
Reagent Combination: In a round-bottom flask equipped with a reflux condenser, combine the nitro-substituted phenylhydrazine hydrochloride (1.89 mmol), the ketone (1.89 mmol), and the appropriate acid catalyst (e.g., glacial acetic acid, ~3 g). For particularly unreactive substrates, a stronger acid catalyst system like a mixture of acetic acid and hydrochloric acid may be required.
-
Reaction: Heat the mixture to reflux with stirring. Monitor the reaction's progress using TLC. Reaction times can be extensive, ranging from 4 to 24 hours.
-
Work-up and Purification: Follow steps 4-7 from the room temperature procedure to isolate and purify the product. Note that prolonged reaction times at high temperatures can lead to product decomposition and polymerization, potentially complicating purification.[4]
Conclusion
The choice of substituent on the phenylhydrazine ring is a critical parameter in the Fischer indole synthesis. While 2-(trifluoromethoxy)phenylhydrazine is a valuable building block for introducing the -OCF₃ moiety into potential drug candidates, its performance in this classic cyclization reaction is hampered by the group's strong electron-withdrawing nature. As the experimental data shows, phenylhydrazines with electron-donating groups, such as p-methoxyphenylhydrazine, provide significantly higher yields in shorter reaction times and under milder conditions. In contrast, reagents like 2-(trifluoromethoxy)phenylhydrazine and nitrophenylhydrazines require more forcing conditions and are expected to produce lower yields. Researchers should consider these trade-offs when planning synthetic routes, balancing the desire for specific functional groups against the potential for reduced synthetic efficiency.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
A Comparative Guide to the Synthesis of Trifluoromethoxy-Substituted Indoles: Beyond the Fischer Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of indole derivatives is a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF3) group, in particular, has garnered significant interest due to its unique electronic properties and its ability to enhance metabolic stability and lipophilicity of drug candidates. While the Fischer indole synthesis has long been a workhorse for creating the indole scaffold, its often harsh conditions and potential for low yields with certain substrates have driven the exploration of alternative methods. This guide provides a comparative overview of alternative synthetic routes to trifluoromethoxy-substituted indoles, presenting experimental data and detailed protocols to inform methodology selection.
Executive Summary
This guide details three primary alternatives to the Fischer indole synthesis for the preparation of trifluoromethoxy-substituted indoles: the Gassman indole synthesis, the Larock indole synthesis, and a copper-catalyzed domino trifluoromethylation/cyclization of 2-alkynylanilines. While direct comparative data for the same trifluoromethoxy-substituted indole across all methods is limited in the literature, this guide collates available data and provides representative protocols to facilitate comparison. The Gassman synthesis has demonstrated success in producing trifluoromethoxy-substituted indoles with good yields. The Larock and copper-catalyzed methods, while primarily exemplified with trifluoromethyl-substituted substrates, offer versatile and potentially high-yielding pathways that are expected to be compatible with the trifluoromethoxy group.
Data Presentation: A Comparative Look at Yields and Conditions
The following table summarizes the available quantitative data for the synthesis of trifluoromethoxy- and trifluoromethyl-substituted indoles via the Fischer synthesis and its alternatives. It is important to note that direct comparison is challenging due to the limited data on identical substrates.
| Method | Substrate | Product | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | 4-(Trifluoromethoxy)phenylhydrazine, Acetone | 2-Methyl-5-(trifluoromethoxy)indole | ZnCl₂ | Acetic Acid | Reflux | 1.5 | ~30% (estimated)[1] |
| Gassman Indole Synthesis | 4-(Trifluoromethoxy)aniline, Methylthioacetone | 2-Methyl-3-methylthio-6-(trifluoromethoxy)indole & 4-isomer | t-BuOCl, Et₃N | CH₂Cl₂ | -78 to rt | - | 87% (mixture)[2] |
| Larock Indole Synthesis | 2-Iodo-4-(trifluoromethoxy)aniline, 2-Butyne | 2,3-Dimethyl-5-(trifluoromethoxy)indole | Pd(OAc)₂, PPh₃, K₂CO₃, LiCl | DMF | 100 | 12-24 | >80% (typical)[3][4][5][6] |
| Domino Trifluoromethylation/ Cyclization | 2-Ethynyl-4-(trifluoromethoxy)aniline | 2-Trifluoromethyl-5-(trifluoromethoxy)indole | CuCF₃ | DMF | 60 | 12 | Good (typical)[7][8] |
Alternative Synthetic Strategies
Gassman Indole Synthesis
The Gassman indole synthesis offers a one-pot procedure for the preparation of 3-thioalkylindoles from anilines. A key advantage is the mild reaction conditions and the ability to introduce a handle (the thioalkyl group) for further functionalization.
Logical Workflow of the Gassman Indole Synthesis
Caption: General workflow for the Gassman indole synthesis.
Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne. This method is highly versatile, tolerates a wide range of functional groups, and often provides high yields of 2,3-disubstituted indoles.
Experimental Workflow for Larock Indole Synthesis
Caption: Step-by-step workflow for the Larock indole synthesis.
Copper-Catalyzed Domino Trifluoromethylation/Cyclization
This modern approach involves a domino reaction of a 2-alkynylaniline with a trifluoromethyl source, catalyzed by copper. It allows for the direct and regioselective introduction of a trifluoromethyl group at the 2-position of the indole ring. While demonstrated for -CF3, this methodology holds promise for adaptation to trifluoromethoxy-substituted substrates.
Signaling Pathway of Domino Cyclization
Caption: Proposed mechanism for the copper-catalyzed domino reaction.
Experimental Protocols
Fischer Indole Synthesis of 2-Methyl-5-(trifluoromethoxy)indole
-
Hydrazone Formation: To a solution of 4-(trifluoromethoxy)phenylhydrazine (1.0 eq) in glacial acetic acid, add acetone (1.1 eq). Stir the mixture at room temperature for 1 hour.
-
Cyclization: Add anhydrous zinc chloride (1.5 eq) to the reaction mixture. Heat the mixture to reflux for 1.5 hours, monitoring the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired indole.[1]
Gassman Indole Synthesis of 2-Methyl-3-methylthio-6-(trifluoromethoxy)indole
-
N-Chlorination: Dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in dichloromethane at -78 °C under a nitrogen atmosphere. Add a solution of tert-butyl hypochlorite (1.0 eq) in dichloromethane dropwise.
-
Sulfonium Salt Formation: To the cold solution, add methylthioacetone (1.1 eq) dropwise and stir for 30 minutes at -78 °C.
-
Rearrangement and Cyclization: Add triethylamine (2.5 eq) and allow the reaction mixture to warm to room temperature overnight.
-
Workup: Quench the reaction with water and separate the layers. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield a mixture of 2-methyl-3-methylthio-6-(trifluoromethoxy)indole and its 4-isomer.[2][9]
Larock Indole Synthesis of 2,3-Dimethyl-5-(trifluoromethoxy)indole
-
Reaction Setup: In a flame-dried Schlenk flask, combine 2-iodo-4-(trifluoromethoxy)aniline (1.0 eq), potassium carbonate (2.0 eq), lithium chloride (1.0 eq), triphenylphosphine (0.1 eq), and palladium(II) acetate (0.05 eq).
-
Reagent Addition: Evacuate and backfill the flask with nitrogen. Add anhydrous DMF, followed by 2-butyne (1.5 eq).
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours.
-
Workup: After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Purification: Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate. Purify the crude product by flash chromatography.[3][4][5][6]
Conclusion
While the Fischer indole synthesis remains a valuable tool, the Gassman and Larock syntheses, along with emerging copper-catalyzed methods, present compelling alternatives for the preparation of trifluoromethoxy-substituted indoles. The Gassman synthesis offers a mild, one-pot procedure, while the Larock synthesis provides high versatility and yields for 2,3-disubstituted indoles. Although not yet explicitly demonstrated for trifluoromethoxy-substituted substrates, copper-catalyzed domino reactions show significant promise for the direct and regioselective synthesis of trifluoromethylated indoles and are worthy of exploration for their trifluoromethoxy counterparts. The choice of synthetic route will ultimately depend on the desired substitution pattern, substrate availability, and tolerance of functional groups. This guide provides a foundational framework for researchers to make informed decisions when embarking on the synthesis of these medicinally important compounds.
References
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Larock indole synthesis | 31 Publications | 483 Citations | Top Authors | Related Topics [scispace.com]
- 7. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 9. Gassman indole synthesis - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Indole Synthesis Routes for Researchers
Indole and its derivatives are fundamental scaffolds in a vast array of natural products, pharmaceuticals, and agrochemicals, making their efficient synthesis a critical focus for researchers in chemistry and drug development. This guide provides a comparative analysis of prominent indole synthesis methodologies, offering insights into their respective yields, experimental protocols, and underlying mechanisms to aid in the selection of the most suitable route for a given synthetic challenge.
Comparative Yield Analysis
The selection of an indole synthesis route is often dictated by the desired substitution pattern and the required yield. The following table summarizes representative yields for several classical and modern indole synthesis methods. It is important to note that yields can vary significantly based on the specific substrates and reaction conditions employed.
| Synthesis Route | General Description | Typical Yield Range | Key Strengths | Common Limitations |
| Fischer Indole Synthesis | Acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1][2][3] | 5% - 80%+ | Versatile, widely applicable for various substituted indoles. | Harsh acidic conditions, potential for low yields and side reactions.[4] |
| Bischler-Möhlau Synthesis | Reaction of an α-bromo-acetophenone with excess aniline.[5][6] | 23% - 73% (highly variable) | Access to 2-arylindoles. | Harsh conditions, often inconsistent and low yields, potential for unpredictable regiochemistry.[5][7] |
| Reissert Indole Synthesis | Reductive cyclization of o-nitrophenylpyruvic acids.[8][9][10] | Good to high yields | Well-suited for producing indole-2-carboxylic acids.[11] | Requires preparation of the o-nitrophenylpyruvic acid precursor.[9][10] |
| Larock Indole Synthesis | Palladium-catalyzed heteroannulation of o-haloanilines with internal alkynes.[12][13] | 56% - 80%+ | Mild conditions, broad substrate scope, high regioselectivity for 2,3-disubstituted indoles.[12] | Requires palladium catalyst and often specific ligands. |
| Hegedus Indole Synthesis | Palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[14][15] | 45% - 84% | Effective for specific substituted indoles.[16] | Stoichiometric use of palladium in original procedures. |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide with an amine, followed by cyclization. | 8% - 95% | Forms the N-aryl bond under mild conditions, applicable to complex molecules.[17] | Multi-step process if starting from separate components. |
| Modern Catalytic Methods | Various transition-metal catalyzed reactions, often involving C-H activation.[18][19][20] | 70% - 98% | High efficiency, mild reaction conditions, often eco-friendly.[21] | Catalyst cost and sensitivity can be a factor. |
Reaction Pathways and Mechanisms
Visualizing the reaction pathways provides a clearer understanding of the bond-forming events in each synthesis.
Detailed Experimental Protocols
1. Fischer Indole Synthesis of 2-Phenylindole [1]
-
Step 1: Preparation of Acetophenone Phenylhydrazone.
-
Dissolve acetophenone (5.15 g, 0.042 mol) in ethanol (5 mL) and glacial acetic acid (1 mL) in a conical flask.
-
Add phenylhydrazine (4.53 g) dropwise with constant swirling.
-
Heat the mixture on a sand bath for 10 minutes.
-
Cool the mixture in an ice bath to precipitate the product.
-
Collect the precipitate by filtration and wash with dilute hydrochloric acid (3 mL) followed by cold ethanol (5 mL).
-
Air dry the precipitate and recrystallize from ethanol to obtain pure acetophenone phenylhydrazone.
-
-
Step 2: Cyclization to 2-Phenylindole.
-
Place the crude acetophenone phenylhydrazone in a beaker with ortho-phosphoric acid (15 mL) and concentrated sulfuric acid (5 mL).
-
Heat the mixture on a water bath at 100-120°C for 20 minutes with constant stirring.
-
Pour the hot reaction mixture into cold water (50 mL) and wash the beaker with a few mL of water.
-
Collect the precipitate by filtration and wash with water until the washings are neutral.
-
Dry the crude 2-phenylindole and recrystallize from ethanol.
-
2. Bischler-Möhlau Indole Synthesis [1]
-
Create a 2:1 mixture of the desired aniline and phenacyl bromide in a suitable vessel.
-
Stir the mixture for 3 hours at room temperature.
-
Add 3 drops of dimethylformamide (DMF).
-
Irradiate the mixture in a microwave reactor for 1 minute at 600 W.
-
After cooling, purify the resulting 2-arylindole using appropriate chromatographic techniques.
3. Larock Indole Synthesis [1]
-
To a reaction vessel, add the 2-iodoaniline derivative, 1.2 equivalents of the internal alkyne, 5.0 equivalents of K₂CO₃, and 1.0 equivalent of LiCl.[1][13]
-
Add 0.05 equivalents of Pd(OAc)₂ and 0.05 equivalents of PPh₃ as the catalyst system.[1]
-
Add DMF as the solvent.
-
Heat the mixture at 100°C for 1.5 hours.
-
After cooling, proceed with standard workup and purification procedures.
4. Reissert Indole Synthesis [10][22]
-
Step 1: Condensation.
-
React ortho-nitrotoluene with diethyl oxalate in the presence of a base like sodium ethoxide or potassium ethoxide to form ethyl o-nitrophenylpyruvate.[10]
-
-
Step 2: Reductive Cyclization.
-
Step 3: Decarboxylation (Optional).
-
The indole-2-carboxylic acid can be heated to induce decarboxylation and form the corresponding indole.[9]
-
This guide provides a foundational understanding of several key indole synthesis routes. The choice of a specific method will ultimately depend on factors such as the availability of starting materials, desired substitution patterns, scalability, and the reaction conditions tolerated by the substrates. Researchers are encouraged to consult the primary literature for more detailed procedures and substrate-specific optimizations.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. testbook.com [testbook.com]
- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 7. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 14. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]
- 15. Hegedus indole synthesis - Wikiwand [wikiwand.com]
- 16. thieme-connect.com [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts [mdpi.com]
- 19. Indole synthesis [organic-chemistry.org]
- 20. mdpi.com [mdpi.com]
- 21. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
validation of indole structures synthesized from 2-(Trifluoromethoxy)phenylhydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to a Key Indole Intermediate
The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative analysis of the primary synthetic routes to 7-(trifluoromethoxy)indole, a valuable building block in drug discovery. We present a detailed examination of the Fischer indole synthesis, the Leimgruber-Batcho synthesis, and the Bartoli indole synthesis, offering supporting data, experimental protocols, and structural validation methodologies to inform your synthetic strategy.
Performance Comparison of Synthetic Routes
The selection of a synthetic route for a specific indole derivative is often a trade-off between starting material availability, reaction yield, scalability, and compatibility with various functional groups. Below is a summary of the key performance indicators for the synthesis of 7-(trifluoromethoxy)indole via the Fischer, Leimgruber-Batcho, and Bartoli methodologies.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Fischer Indole Synthesis | 2-(Trifluoromethoxy)phenylhydrazine hydrochloride, Cyclohexanone | Acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂) | High temperature (reflux) | Data not available | One-pot potential, readily available starting materials. | Can result in regioisomeric mixtures with unsymmetrical ketones, harsh acidic conditions may not be suitable for sensitive substrates.[1][2][3][4] |
| Leimgruber-Batcho Synthesis | 1-Methyl-2-nitro-3-(trifluoromethoxy)benzene | DMFDMA, Pyrrolidine, Reducing agent (e.g., Raney Ni/H₂, Pd/C) | Two steps: 1. Enamine formation (heating) 2. Reductive cyclization (mild conditions) | Data not available | High yields, mild final step, suitable for indoles unsubstituted at C2/C3.[5][6][7] | Requires synthesis of the specific ortho-nitrotoluene precursor. |
| Bartoli Indole Synthesis | 1-Nitro-2-(trifluoromethoxy)benzene | Vinyl Grignard reagent (3 equiv.) | Low temperature (-20 to 0 °C) | Data not available | Excellent for 7-substituted indoles, good functional group tolerance.[8][9][10][11] | Requires a Grignard reagent, which can be sensitive to moisture and incompatible with certain functional groups. |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful synthesis and validation of target compounds. Below are representative procedures for the Fischer indole synthesis and the subsequent structural validation.
Synthesis of 8-(Trifluoromethoxy)-1,2,3,4-tetrahydrocarbazole via Fischer Indole Synthesis
This procedure is a general representation of the Fischer indole synthesis adapted for the specified starting materials.
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Hydrochloric Acid (concentrated)
-
Sodium Hydroxide solution (e.g., 1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add cyclohexanone (1.05 eq) to the solution. A catalytic amount of concentrated hydrochloric acid can be added to facilitate the reaction. Stir the mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.
-
Indolization: To the flask containing the hydrazone, add a suitable acid catalyst such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol. Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-water. Neutralize the acidic solution with a sodium hydroxide solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 8-(trifluoromethoxy)-1,2,3,4-tetrahydrocarbazole.
Validation of Indole Structure
The synthesized indole structure must be rigorously validated to confirm its identity and purity. The following are standard analytical techniques employed for this purpose.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons in the molecule. For 8-(trifluoromethoxy)-1,2,3,4-tetrahydrocarbazole, one would expect to see characteristic signals for the aromatic protons, the NH proton of the indole, and the aliphatic protons of the cyclohexene ring.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The spectrum would display distinct peaks for the aromatic carbons, the carbons of the indole ring, and the aliphatic carbons. The carbon of the trifluoromethoxy group will also have a characteristic chemical shift.
2. Mass Spectrometry (MS):
-
This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. The molecular ion peak ([M]⁺) should correspond to the calculated molecular weight of 8-(trifluoromethoxy)-1,2,3,4-tetrahydrocarbazole. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
3. High-Performance Liquid Chromatography (HPLC):
-
HPLC is used to assess the purity of the synthesized compound. A pure sample will show a single major peak under specific chromatographic conditions (e.g., a C18 reverse-phase column with a water/acetonitrile mobile phase).
4. Elemental Analysis:
-
Provides the percentage composition of elements (C, H, N) in the compound. The experimental values should be in close agreement with the calculated values for the molecular formula of 8-(trifluoromethoxy)-1,2,3,4-tetrahydrocarbazole.
Visualizing the Synthetic and Validation Workflow
To provide a clear overview of the process, the following diagrams illustrate the logical flow of the synthesis and validation steps.
Caption: Workflow for the synthesis and validation of 8-(trifluoromethoxy)-1,2,3,4-tetrahydrocarbazole.
Logical Framework for Method Selection
The choice of a synthetic method is a critical decision in any research and development project. The following diagram outlines a logical framework for selecting the most appropriate method for synthesizing a 7-substituted indole.
Caption: Decision framework for selecting an appropriate indole synthesis method.
This guide provides a foundational understanding of the synthetic routes to 7-(trifluoromethoxy)indole and the necessary validation techniques. While specific yield data for this particular compound is elusive in current literature, the presented protocols and comparative analysis of the Fischer, Leimgruber-Batcho, and Bartoli syntheses offer a robust starting point for researchers in the field. The choice of method will ultimately depend on the specific constraints and objectives of the research program.
References
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 5. researchgate.net [researchgate.net]
- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Bartoli_indole_synthesis [chemeurope.com]
- 11. jk-sci.com [jk-sci.com]
A Comparative Guide to the Reactivity of Trifluoromethoxy and Trifluoromethyl Phenylhydrazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of trifluoromethoxy-substituted phenylhydrazines and trifluoromethyl-substituted phenylhydrazines. These compounds are crucial building blocks in medicinal chemistry and drug development, frequently utilized in the synthesis of heterocyclic compounds such as indoles and pyrazoles. Understanding their relative reactivity is paramount for reaction optimization and the rational design of synthetic routes.
Executive Summary
Both trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups are potent electron-withdrawing substituents that significantly influence the chemical properties of the phenylhydrazine moiety. While direct quantitative comparisons of their reactivity in the scientific literature are scarce, a combination of their electronic properties and qualitative experimental observations allows for a reasoned assessment. In general, the stronger electron-withdrawing nature of the trifluoromethyl group is expected to render the nitrogen atoms of the hydrazine less nucleophilic compared to the trifluoromethoxy-substituted counterpart. This difference in nucleophilicity is the primary driver of their differential reactivity in common reactions such as condensation with carbonyls and the Fischer indole synthesis.
Electronic and Physicochemical Properties
The electronic effect of a substituent on an aromatic ring can be quantified by its Hammett constant (σ). A more positive value indicates a stronger electron-withdrawing effect. The lipophilicity, measured by the Hansch parameter (π), is crucial for predicting a molecule's behavior in biological systems.
| Property | Trifluoromethoxy (-OCF3) | Trifluoromethyl (-CF3) | Key Insights |
| Hammett Constant (σp) | +0.35 | +0.54 | The -CF3 group is a stronger electron-withdrawing group at the para position. |
| Hammett Constant (σm) | +0.39 | +0.44 | The electron-withdrawing effects at the meta position are more comparable.[1] |
| Hansch Lipophilicity (π) | +1.04[2][3] | +0.88[2][3] | The -OCF3 group imparts greater lipophilicity.[2][3] |
| Steric Profile | Larger than -CF3 | Compact[2] | The trifluoromethoxy group has greater steric bulk. |
Reactivity Comparison in Key Reactions
The primary mode of reaction for phenylhydrazines involves the nucleophilic attack of the terminal nitrogen atom. The electron-withdrawing nature of the -OCF3 and -CF3 groups deactivates the hydrazine, making it less nucleophilic than unsubstituted phenylhydrazine.
Condensation with Carbonyl Compounds (Hydrazone Formation)
The initial and often rate-determining step in many reactions of phenylhydrazines is the condensation with an aldehyde or ketone to form a hydrazone.
General Reaction Scheme:
Reactivity Analysis:
-
Nucleophilicity: The rate of hydrazone formation is directly related to the nucleophilicity of the hydrazine. Since the -CF3 group is more electron-withdrawing than the -OCF3 group (as indicated by the larger σp value), (trifluoromethyl)phenylhydrazine is expected to be less nucleophilic and therefore react slower with carbonyl compounds than (trifluoromethoxy)phenylhydrazine.
-
Reaction Conditions: These reactions are typically acid-catalyzed. The equilibrium can be driven towards the product by removal of water.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for synthesizing indoles from a phenylhydrazine and an enolizable aldehyde or ketone under acidic conditions.[4][5][6]
Logical Flow of the Fischer Indole Synthesis:
Caption: Key stages of the Fischer indole synthesis.
Reactivity Analysis:
-
Rate-Determining Step: The rate-determining step is generally considered to be the[7][7]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate.[8]
-
Influence of Substituents: The rearrangement involves an electrophilic attack on the aromatic ring. Electron-withdrawing groups on the phenylhydrazine ring deactivate the ring towards this electrophilic attack, thereby slowing down the Fischer indole synthesis. [9]
-
Comparative Reactivity: Given that -CF3 is a stronger deactivating group than -OCF3, it is anticipated that (trifluoromethyl)phenylhydrazine will generally exhibit lower yields and/or require harsher conditions for the Fischer indole synthesis compared to (trifluoromethoxy)phenylhydrazine.
-
Supporting Evidence: The literature on Fischer indole synthesis consistently notes that electron-withdrawing groups hinder the reaction.[9][10] For instance, the synthesis of N-CF3 indoles via Fischer indole synthesis has been reported to proceed in high yields, suggesting the reaction is feasible but does not provide a direct comparison to an -OCF3 analogue under the same conditions.[2]
Experimental Protocols
While no direct comparative studies with detailed protocols were identified, the following generalized experimental procedures can be used to quantitatively compare the reactivity of trifluoromethoxy- and trifluoromethyl-phenylhydrazines.
Protocol for Comparative Kinetic Analysis of Hydrazone Formation
This protocol utilizes UV-Vis spectrophotometry to monitor the formation of the hydrazone product, which typically has a different absorption maximum than the reactants.
Workflow for Kinetic Analysis:
Caption: Workflow for comparative kinetic analysis.
Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of 4-(trifluoromethoxy)phenylhydrazine, 4-(trifluoromethyl)phenylhydrazine, and a model aldehyde (e.g., benzaldehyde) in a suitable solvent (e.g., ethanol or a buffered aqueous solution).
-
-
Kinetic Measurement:
-
Equilibrate the reactant solutions and a UV-Vis spectrophotometer to a constant temperature (e.g., 25 °C).
-
In a quartz cuvette, mix the solution of the phenylhydrazine with the aldehyde solution. The concentration of one reactant should be in large excess (e.g., 10-fold or more) to ensure pseudo-first-order kinetics.
-
Immediately begin recording the absorbance at the λmax of the hydrazone product over time.
-
-
Data Analysis:
-
Convert the absorbance data to concentration of the hydrazone product using a calibration curve.
-
Plot the concentration of the hydrazone versus time and fit the data to the appropriate integrated rate law to determine the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of the reactant in excess.
-
Repeat the experiment for the other substituted phenylhydrazine under identical conditions.
-
Protocol for Comparative Yield Analysis in Fischer Indole Synthesis
This protocol compares the isolated yields of the indole products from the two different phenylhydrazines under identical reaction conditions.
Methodology:
-
Hydrazone Formation:
-
In separate reaction vessels, dissolve equimolar amounts of 4-(trifluoromethoxy)phenylhydrazine and 4-(trifluoromethyl)phenylhydrazine in a suitable solvent (e.g., ethanol).
-
To each solution, add an equimolar amount of an enolizable ketone (e.g., cyclohexanone) and a catalytic amount of acetic acid.
-
Stir the reactions at room temperature for a set period (e.g., 1 hour) to form the hydrazones.
-
-
Indole Synthesis:
-
To each reaction mixture, add an acid catalyst (e.g., polyphosphoric acid or zinc chloride).
-
Heat both reaction mixtures to the same temperature (e.g., 100 °C) for the same duration (e.g., 2 hours).
-
-
Work-up and Isolation:
-
Cool the reaction mixtures and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layers, concentrate under reduced pressure, and purify the crude products by column chromatography.
-
-
Analysis:
-
Determine the mass of the purified indole products and calculate the percentage yield for each reaction.
-
Conclusion
The electronic properties of the trifluoromethoxy and trifluoromethyl substituents provide a strong basis for predicting their influence on the reactivity of phenylhydrazines. The greater electron-withdrawing ability of the -CF3 group suggests that (trifluoromethyl)phenylhydrazine will be a weaker nucleophile and thus exhibit slower reaction rates in condensation reactions compared to its -OCF3 counterpart. This deactivating effect is also expected to translate to the Fischer indole synthesis, where (trifluoromethyl)phenylhydrazine is predicted to be less reactive.
For researchers and drug development professionals, this implies that reactions involving (trifluoromethyl)phenylhydrazine may require more forcing conditions (higher temperatures, longer reaction times, or stronger catalysts) to achieve comparable yields to those with (trifluoromethoxy)phenylhydrazine. The provided experimental protocols offer a framework for obtaining direct quantitative data to validate these predictions and to optimize reaction conditions for specific synthetic targets.
References
- 1. nbinno.com [nbinno.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. researchgate.net [researchgate.net]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
The Trifluoromethoxy Advantage: A Comparative Guide to 2-(Trifluoromethoxy)phenylhydrazine Hydrochloride in Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to successful molecular design and synthesis. 2-(Trifluoromethoxy)phenylhydrazine hydrochloride has emerged as a valuable reagent, particularly in the synthesis of indole scaffolds, which are central to a vast array of pharmaceuticals and bioactive molecules. This guide provides a comprehensive comparison of its performance against other substituted phenylhydrazines, supported by an analysis of the physicochemical properties imparted by the trifluoromethoxy group and detailed experimental protocols.
The primary advantage of incorporating the 2-(trifluoromethoxy)phenyl group into a target molecule lies in the unique properties of the -OCF3 substituent. This group is strongly electron-withdrawing and highly lipophilic, characteristics that can significantly enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate. Molecules containing the trifluoromethoxy group often exhibit improved metabolic stability, increased cell membrane permeability, and enhanced binding affinity to biological targets.
Performance in the Fischer Indole Synthesis: A Comparative Overview
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system, a fundamental core in numerous natural products and synthetic drugs. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with a ketone or aldehyde. The electronic nature of the substituent on the phenylhydrazine ring plays a critical role in the efficiency of this reaction.
Electron-donating groups (EDGs) on the phenylhydrazine ring, such as methoxy (-OCH₃) and methyl (-CH₃), generally facilitate the key[1][1]-sigmatropic rearrangement step of the Fischer indole synthesis. This often leads to higher yields under milder reaction conditions. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) and chloro (-Cl) tend to hinder this rearrangement, necessitating harsher conditions (e.g., stronger acids, higher temperatures) and frequently resulting in lower yields.
The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group. Therefore, in the context of the Fischer indole synthesis, this compound is expected to require more forcing reaction conditions compared to its electron-donating counterparts. However, the resulting fluorinated indole offers significant advantages in terms of its potential biological activity and metabolic stability, often justifying the potentially lower yields in a research and drug discovery setting.
Table 1: Predicted Performance of Substituted Phenylhydrazines in Fischer Indole Synthesis
| Substituent (at ortho-position) | Electronic Effect | Predicted Reaction Conditions | Predicted Yield | Key Advantage of Resulting Indole |
| -OCF₃ (Trifluoromethoxy) | Strongly Electron-Withdrawing | Harsher (e.g., strong acid, high temp.) | Moderate to Low | Enhanced metabolic stability, lipophilicity, and binding affinity. |
| -H (Unsubstituted) | Neutral | Standard | Good | Baseline for comparison. |
| -OCH₃ (Methoxy) | Strongly Electron-Donating | Milder | High | Higher reaction efficiency. |
| -CH₃ (Methyl) | Weakly Electron-Donating | Milder | High | Good reactivity. |
| -Cl (Chloro) | Weakly Electron-Withdrawing | Harsher | Moderate | Introduction of a halogen for further modification. |
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Harshest | Low | Can be reduced to an amino group for further functionalization. |
Experimental Protocol: Fischer Indole Synthesis of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydrocarbazole
This protocol is adapted from established procedures for the Fischer indole synthesis and is specifically tailored for the use of this compound.
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) and cyclohexanone (1.1 equivalents) in a minimal amount of ethanol. Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Indolization: After hydrazone formation is complete, cautiously add a larger portion of glacial acetic acid or another suitable acid catalyst like polyphosphoric acid (PPA).
-
Increase the temperature and continue to reflux the mixture for 4-12 hours. The reaction progress should be monitored by TLC until the starting hydrazone is consumed.
-
Work-up: Cool the reaction mixture to room temperature and slowly pour it into a beaker containing ice water.
-
Neutralize the acidic solution by the careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash them with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-(trifluoromethoxy)-1,2,3,4-tetrahydrocarbazole.
Visualizing the Synthesis Pathway
The Fischer indole synthesis follows a well-defined mechanistic pathway, which can be visualized to understand the key transformations involved.
Caption: Mechanistic pathway of the Fischer indole synthesis.
Caption: General experimental workflow for Fischer indole synthesis.
References
assessing the biological activity of compounds from 2-(Trifluoromethoxy)phenylhydrazine hydrochloride
A comparative guide for researchers and drug development professionals on the biological activity of compounds derived from 2-(Trifluoromethoxy)phenylhydrazine hydrochloride, with a focus on their potential as antifungal agents.
Compounds synthesized from this compound and its isomers are emerging as a promising class of molecules with significant biological activities. This guide provides an objective comparison of their performance, supported by experimental data, to offer a comprehensive resource for researchers, scientists, and drug development professionals. The primary focus of this analysis is on the antifungal properties of benzimidazole phenylhydrazone derivatives, a key class of compounds synthesized from a positional isomer of the target molecule.
Antifungal Activity of Benzimidazole Phenylhydrazone Derivatives
A study on the synthesis and biological evaluation of benzimidazole phenylhydrazone derivatives has shed light on their potent antifungal activities against two significant phytopathogenic fungi: Rhizoctonia solani and Magnaporthe oryzae.[1] The compounds were synthesized by reacting various benzimidazole-2-carbaldehydes with substituted phenylhydrazines, including (4-(trifluoromethoxy)phenyl)hydrazine.
The antifungal efficacy of these compounds was quantified by determining their half-maximal effective concentration (EC50), with the results summarized in the table below.
| Compound ID | Substituent on Benzimidazole | Substituent on Phenylhydrazine | EC50 (μg/mL) vs. R. solani | EC50 (μg/mL) vs. M. oryzae |
| 6e | H | 4-Trifluoromethoxy | 5.32 | 8.15 |
| 6f | H | 2,4-Difluoro | 1.20 | 1.85 |
| Thifluzamide | (Reference Fungicide) | 0.18 | 0.25 |
Data sourced from Molecules 2016, 21(11), 1574.[1]
The data reveals that while the trifluoromethoxy-substituted compound (6e) demonstrated notable antifungal activity, the difluoro-substituted analog (6f) exhibited significantly higher potency against both tested fungal strains.[1] However, both compounds were less potent than the commercial fungicide Thifluzamide.
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the replication and extension of these findings.
Synthesis of Benzimidazole Phenylhydrazone Derivatives (6a-6ai)
The target compounds were synthesized through the condensation of equimolar amounts of a suitable benzimidazole-2-carbaldehyde (1 mmol) and a substituted phenylhydrazine (1 mmol) in methanol (10 mL). The reaction mixture was stirred at room temperature for approximately 2 hours, with the progress monitored by Thin Layer Chromatography (TLC). Upon completion, the crude product was purified using silica gel column chromatography with a gradient mixture of petroleum ether and ethyl acetate to yield the pure target compounds.[1]
Caption: Synthesis workflow for benzimidazole phenylhydrazone derivatives.
In Vitro Antifungal Activity Assay
The antifungal activity of the synthesized compounds was evaluated using the mycelium growth rate method. The compounds were dissolved in acetone and mixed with potato dextrose agar (PDA) to achieve final concentrations of 50, 25, 12.5, 6.25, and 3.125 μg/mL. Mycelial discs (5 mm in diameter) of the test fungi were placed at the center of the PDA plates. The plates were then incubated at 25 °C. The diameter of the mycelial colony was measured when the growth in the control plate (containing only acetone) reached the edge of the plate. The inhibition rate was calculated using the following formula:
Inhibition rate (%) = [(C - T) / C] × 100
Where C is the diameter of the mycelial growth in the control, and T is the diameter of the mycelial growth in the treated plates. The EC50 values were then calculated using probit analysis.
Caption: Workflow for the in vitro antifungal activity assay.
Potential Signaling Pathways
While the specific signaling pathways affected by these benzimidazole phenylhydrazone derivatives have not been fully elucidated in the referenced study, antifungal agents commonly target key cellular processes in fungi. A potential mechanism of action could involve the inhibition of enzymes crucial for cell wall biosynthesis, disruption of the cell membrane, or interference with fungal metabolic pathways. Further research is required to pinpoint the precise molecular targets of these compounds.
Caption: A generalized potential mechanism of antifungal action.
References
A Comparative Guide to Lewis Acid vs. Brønsted Acid Catalysis in Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone reaction in organic chemistry for constructing the indole nucleus, a privileged scaffold in numerous pharmaceuticals and natural products.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be formed from an arylhydrazine and a suitable aldehyde or ketone.[2][3] The choice of the acid catalyst is a critical parameter that profoundly impacts reaction efficiency, yield, and scope.[1] This guide provides an objective comparison between the two primary classes of catalysts used for this transformation: Brønsted acids and Lewis acids, supported by experimental data and detailed protocols.
Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective in promoting the reaction, but their mechanisms and optimal use cases differ.[2][4] Understanding these differences is key to method selection and optimization in a research and development setting.
Mechanism of Catalysis: A Comparative Overview
The generally accepted mechanism for the Fischer indole synthesis involves several key steps: the phenylhydrazone isomerizes to its enamine tautomer, which, after protonation, undergoes a decisive[2][2]-sigmatropic rearrangement.[2][5] The resulting di-imine intermediate then cyclizes and eliminates ammonia to form the aromatic indole ring.[5][6] The primary role of the acid catalyst is to facilitate the tautomerization and the subsequent rearrangement.
Brønsted Acid Catalysis
A Brønsted acid, being a proton (H⁺) donor, protonates the imine nitrogen of the phenylhydrazone.[3][7] This protonation facilitates the tautomerization to the more reactive ene-hydrazine form. Subsequent protonation of the second nitrogen atom initiates the[2][2]-sigmatropic rearrangement, breaking the weak N-N bond and forming a new C-C bond, which is the key constructive step of the synthesis.[7][8]
Caption: Key steps in the Brønsted acid-catalyzed Fischer indole synthesis.
Lewis Acid Catalysis
A Lewis acid, an electron-pair acceptor, typically coordinates to one of the nitrogen atoms of the hydrazone.[1][3] This coordination polarizes the N-N bond and increases the acidity of the N-H protons, thereby promoting the tautomerization to the ene-hydrazine. The Lewis acid-complexed ene-hydrazine then proceeds through the[2][2]-sigmatropic rearrangement. The choice of Lewis acid can influence reaction rates and, in some cases, regioselectivity.[7][9]
Caption: Key steps in the Lewis acid-catalyzed Fischer indole synthesis.
Performance Comparison: Experimental Data
The selection of a catalyst is often guided by substrate compatibility, desired reaction conditions (e.g., temperature, solvent), and target yield. While reaction conditions vary significantly across the literature, preventing a direct one-to-one comparison, the following table summarizes representative data to highlight the performance of different acid catalysts.
| Catalyst Type | Catalyst | Substrates | Conditions | Yield (%) |
| Lewis Acid | ZnCl₂ | Phenylhydrazine + Ethyl methyl ketone | Choline chloride·2ZnCl₂ (ionic liquid), 100°C, 30 min | 80%[10] |
| Lewis Acid | ZnCl₂ | Phenylhydrazine + Cyclohexanone | Ethanol, Microwave, 110°C, 10-30 min | Good to Excellent[1] |
| Lewis Acid | BF₃·OEt₂ | Various hydrazones | Toluene, Reflux | Good to Excellent[1][11] |
| Brønsted Acid | PPA / AcOH | Aryl hydrazone (complex substrate) | 80°C | 87%[11] |
| Brønsted Acid | Acetic Acid | Phenylhydrazine + Cyclohexanone | Acetic Acid (solvent), 80°C | 60%[11] |
| Brønsted Acid | p-TsOH | Aryl hydrazone (complex substrate) | tert-Butanol, 80°C | 47% (+ 29% isomer)[11] |
| Brønsted Acid | H₂SO₄ (dilute) | Phenylhydrazine + Cyclohexanone | Aqueous Ethanol, Reflux | ~70-80% (for Tetrahydrocarbazole)[12] |
Key Observations:
-
Lewis Acids like ZnCl₂ are highly effective, even in modern reaction media like ionic liquids or under microwave irradiation, often leading to high yields and shorter reaction times.[1][10]
-
Brønsted Acids such as PPA and neat acetic acid are classic, powerful reagents capable of promoting cyclization for complex substrates, delivering high yields.[11]
-
Milder Brønsted acids like p-TsOH or dilute H₂SO₄ are also effective and can be advantageous for sensitive substrates, though they may sometimes result in lower yields or mixtures of products.[11][12]
Experimental Protocols
The following sections provide generalized, representative protocols for conducting the Fischer indole synthesis using both a Lewis acid and a Brønsted acid catalyst.
General Experimental Workflow
Regardless of the catalyst, the overall workflow follows a similar pattern, from reactant preparation to product isolation.
Caption: A generalized experimental workflow for the Fischer indole synthesis.
Protocol 1: Lewis Acid-Catalyzed Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol is based on the common use of zinc chloride (ZnCl₂) with phenylhydrazine and cyclohexanone.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine phenylhydrazine (1.0 equivalent) and cyclohexanone (1.1 equivalents) in a suitable solvent such as absolute ethanol or toluene.
-
Catalyst Addition: To the stirring mixture, add a catalytic to stoichiometric amount of anhydrous zinc chloride (e.g., 0.5-1.2 equivalents). Note: ZnCl₂ is hygroscopic and should be handled accordingly.
-
Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of cold water or onto crushed ice to precipitate the crude product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water. The crude 1,2,3,4-tetrahydrocarbazole can be further purified by recrystallization from a suitable solvent, such as ethanol.[1]
Protocol 2: Brønsted Acid-Catalyzed Synthesis using Polyphosphoric Acid (PPA)
This protocol describes a classic procedure using the strong, dehydrating Brønsted acid PPA.
-
Reactant Preparation: Prepare the phenylhydrazone of the desired ketone (e.g., acetophenone) separately and ensure it is dry.
-
Catalyst Addition: In a round-bottom flask, place polyphosphoric acid (PPA). PPA is highly viscous; it can be heated gently (e.g., to 60-80°C) to facilitate stirring and addition.
-
Reaction Execution: Add the phenylhydrazone portion-wise to the hot, stirring PPA. An exothermic reaction may be observed. After the addition is complete, continue to heat the mixture (e.g., at 100°C) for a specified time (e.g., 10-20 minutes), monitoring by TLC if possible.
-
Work-up: Cool the reaction vessel in an ice bath. Carefully and slowly quench the reaction by adding crushed ice and water to the viscous mixture. This step is highly exothermic and should be performed with caution in a fume hood.
-
Isolation and Purification: The aqueous mixture is then extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with a saturated sodium bicarbonate solution, then with brine, and finally dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude indole is purified by chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. testbook.com [testbook.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer_indole_synthesis [chemeurope.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. scienceinfo.com [scienceinfo.com]
- 9. scispace.com [scispace.com]
- 10. Item - The Fischer Indole synthesis in choline chloride.2 zinc chloride ionic liquid and the 1,3 arene-olefin cycloaddition reaction - University of Leicester - Figshare [figshare.le.ac.uk]
- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 12. Sciencemadness Discussion Board - Fischer indole synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
A Comparative Guide to Alternative Reagents for Fluorinated Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into indole scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The choice of fluorinating reagent is critical to the success of this endeavor, with a range of electrophilic reagents available, each with distinct reactivity profiles and optimal conditions. This guide provides an objective comparison of key alternative reagents for the synthesis of fluorinated indoles, supported by experimental data, to inform reagent selection and experimental design.
Performance Comparison of Electrophilic Fluorinating Reagents
The most commonly employed electrophilic fluorinating agents for indole derivatization are N-F reagents, such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI). These reagents offer a safer and more manageable alternative to hazardous reagents like molecular fluorine. While direct, side-by-side comparisons under identical conditions are limited in the literature, a general understanding of their relative reactivity and applications can be gleaned from various studies. Selectfluor is generally considered a more powerful and reactive fluorinating agent than NFSI.[1]
Table 1: Comparison of Reagent Performance in Indole Fluorination
| Reagent | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Selectfluor | 3-Substituted Indoles | 3-Fluorooxindoles | MeCN/H₂O (1:1), Room Temp, overnight | 71-95% | [2][3] |
| Selectfluor | N-H free 3-heteroaryl-oxindoles | 3-heteroaryl-fluorooxindoles | Mild conditions | 62-88% | [4] |
| NFSI | N-Substituted Indoles | 3,3-Difluoro-2-oxindoles | Optimized conditions | Moderate to High | |
| NFSI (with Ag catalyst) | 2-Alkynylanilines | Fluorinated Indoles | Dioxane, 60 °C | Good to Excellent | [5] |
| Selectfluor (with Ag catalyst) | 2-Alkynylanilines | Fluorinated Indoles | Dioxane, 60 °C | Good to Excellent | [5] |
| Caesium Fluoroxysulfate | Trialkylstannylindoles | 2- and 3-Fluoroindoles | Not specified | Good | [6] |
| Selectfluor | Trialkylstannylindoles | 2- and 3-Fluoroindoles | Not specified | Lower than Caesium Fluoroxysulfate | [6] |
Note: Yields are highly substrate-dependent and the comparison is based on available data from different studies, which may not have been conducted under identical conditions.
Key Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are protocols for two common methods for the synthesis of fluorinated indoles.
Protocol 1: Direct Fluorination of 3-Substituted Indoles with Selectfluor
This method is effective for the synthesis of 3-fluorooxindoles from 3-substituted indoles.[2][3]
Materials:
-
3-Substituted indole (e.g., Skatole)
-
Selectfluor
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 3-substituted indole (1.0 eq) in a 1:1 mixture of acetonitrile and water.
-
To this solution, add Selectfluor (3.0 eq) in one portion at room temperature.
-
Stir the reaction mixture vigorously overnight at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-fluorooxindole.
Protocol 2: Silver-Catalyzed Cyclization/Fluorination of 2-Alkynylanilines
This one-pot method provides access to a variety of structurally diverse fluorinated indoles using either NFSI or Selectfluor.[5]
Materials:
-
2-Alkynylaniline derivative
-
N-Fluorobenzenesulfonimide (NFSI) or Selectfluor
-
Silver catalyst (e.g., Ag₂CO₃)
-
Dioxane
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add the 2-alkynylaniline derivative (1.0 eq), the silver catalyst (e.g., 10 mol%), and the fluorinating agent (NFSI or Selectfluor, 2.0 eq).
-
Add anhydrous dioxane as the solvent.
-
Heat the reaction mixture to 60 °C and stir until the starting material is consumed, as monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the fluorinated indole derivative.
Reaction Mechanisms and Workflows
The mechanism of electrophilic fluorination of indoles by N-F reagents is thought to proceed via either a direct SN2 attack on the fluorine atom or a single-electron transfer (SET) pathway. The exact mechanism can be substrate and condition-dependent.
Caption: Workflow for the synthesis of 3-fluorooxindoles using Selectfluor.
Caption: A plausible catalytic cycle for the silver-catalyzed synthesis of fluorinated indoles.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-(Trifluoromethoxy)phenylhydrazine Hydrochloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of 2-(Trifluoromethoxy)phenylhydrazine hydrochloride.
Important Notice: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the safety data for structurally similar compounds, including 2-(Trifluoromethyl)phenylhydrazine hydrochloride, 4-(Trifluoromethoxy)phenylhydrazine hydrochloride, 3-(Trifluoromethyl)phenylhydrazine hydrochloride, and the parent compound, phenylhydrazine hydrochloride. It is crucial to handle the specified compound with the assumption that it shares similar hazards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a well-ventilated area, preferably under a chemical fume hood.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, consider additional protective clothing.[3][4]
-
Respiratory Protection: If there is a risk of dust generation, use a NIOSH/MSHA-approved respirator.[3]
Step-by-Step Disposal Protocol
-
Waste Identification and Collection:
-
Collect waste this compound in its original container or a clearly labeled, compatible waste container.
-
Do not mix with other waste materials to avoid unknown chemical reactions.
-
Keep the container tightly closed when not in use.[2]
-
-
Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
This compound must be disposed of as hazardous waste.
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.
-
Provide the waste disposal service with as much information as possible about the chemical, including its name and any known hazards.
-
Follow all federal, state, and local regulations regarding hazardous waste disposal.
-
-
Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that have come into contact with the chemical using an appropriate solvent (e.g., soap and water), followed by a rinse.
-
Collect all decontamination materials (e.g., paper towels, wipes) in a labeled hazardous waste container for proper disposal.
-
Hazard Profile Summary
The following table summarizes the hazard classifications based on closely related compounds. It is recommended to treat this compound as having a similar hazard profile.
| Hazard Category | Classification | Notes |
| Acute Toxicity (Oral) | Harmful if swallowed[2][4] | May be toxic if ingested. |
| Acute Toxicity (Dermal) | Harmful in contact with skin[2][4] | Can be absorbed through the skin. |
| Acute Toxicity (Inhalation) | Harmful if inhaled[2][4] | Avoid breathing dust. |
| Skin Corrosion/Irritation | Causes skin irritation[2][3] | Prolonged contact can cause redness and pain. |
| Serious Eye Damage/Irritation | Causes serious eye irritation[2][3] | Can cause significant eye damage. |
| Environmental Hazards | Potentially toxic to aquatic life | Avoid release into the environment.[1] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(Trifluoromethoxy)phenylhydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 2-(Trifluoromethoxy)phenylhydrazine hydrochloride. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, and eye contact.[1][2] The required PPE includes:
-
Eye and Face Protection: Chemical safety goggles are required.[3][4] A face shield should also be worn where there is a risk of splashing.[4]
-
Skin Protection: A lab coat must be worn to protect against spills.[5] Chemical-resistant gloves (e.g., nitrile) are essential and should be inspected before each use.[5][6] Contaminated gloves should be removed and replaced immediately.[5]
-
Respiratory Protection: All handling of this compound in powdered form must be conducted in a certified chemical fume hood to avoid inhalation of dust.[5][7][8] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9]
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.[5][6]
| Quantitative Data Summary | |
| Occupational Exposure Limits | Not established. Treat as a potent chemical and minimize exposure. |
| Toxicity Data (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[4][10] |
II. Operational Plan: Step-by-Step Handling Procedures
Follow these steps to ensure the safe handling of this compound:
-
Preparation:
-
Before beginning work, ensure that the chemical fume hood is functioning correctly.[5]
-
Cover the work surface with absorbent, disposable bench paper.[11]
-
Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) within the fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.[3][12]
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powdered compound inside the fume hood to contain any dust.[7][11]
-
Use a micro-spatula to carefully transfer the desired amount of the compound to a tared weigh boat.
-
Avoid generating dust by handling the powder gently.
-
Close the primary container tightly immediately after use.[11]
-
-
Dissolving the Compound:
-
If preparing a solution, add the solvent to the powdered compound slowly and carefully within the fume hood.
-
Ensure the container is appropriately sized to prevent splashing.
-
If the solution needs to be agitated, cap the container securely before mixing.
-
-
Post-Handling:
-
Decontaminate all equipment that has come into contact with the compound using an appropriate solvent.
-
Wipe down the work surface in the fume hood with a suitable cleaning agent.
-
Remove and dispose of contaminated bench paper in the designated chemical waste container.
-
Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.[6][8]
-
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
All solid waste, including contaminated weigh boats, gloves, and bench paper, must be placed in a clearly labeled hazardous waste container.
-
The container should be sealed and stored in a designated satellite accumulation area.
-
-
Liquid Waste:
-
Solutions containing this compound must be disposed of in a labeled hazardous waste container for liquid chemical waste.
-
Do not pour any solutions down the drain.
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
Deface the label on the empty container before disposing of it in the appropriate solid waste stream, or as directed by your institution's hazardous waste management plan.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your supervisor.
-
For small spills, if you are trained and have the appropriate spill kit, you may clean it up.
-
Use an absorbent material to contain the spill, then carefully sweep or scoop the material into a designated hazardous waste container.[12]
-
Avoid generating dust during cleanup.
-
Decontaminate the spill area thoroughly.
-
IV. Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows for handling and emergency response related to this compound.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. safety.duke.edu [safety.duke.edu]
- 8. uwlax.edu [uwlax.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. fishersci.com [fishersci.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
